Spiro[2.4]heptane
Description
Properties
CAS No. |
185-49-9 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
spiro[2.4]heptane |
InChI |
InChI=1S/C7H12/c1-2-4-7(3-1)5-6-7/h1-6H2 |
InChI Key |
HEMCGZPSGYRIOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC2 |
Origin of Product |
United States |
Foundational & Exploratory
Spiro[2.4]heptane: A Comprehensive Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[2.4]heptane, a unique bicyclic hydrocarbon featuring a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring at a single carbon atom, serves as a fascinating structural motif in organic chemistry. Its inherent ring strain and three-dimensional architecture make it a valuable building block in the synthesis of complex molecules and a compelling scaffold in medicinal chemistry. This guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound and its derivatives, with a focus on experimental protocols and data relevant to research and drug development.
Physical and Chemical Properties of this compound
The parent this compound is a colorless, volatile liquid. Its compact and strained structure imparts distinct physical and spectroscopic properties. While extensive data for the unsubstituted compound is somewhat limited, key properties have been reported.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [1][2][3] |
| Molecular Weight | 96.17 g/mol | [1][3] |
| CAS Number | 185-49-9 | [1] |
| Boiling Point | 373.2 K (100.05 °C) | [3] |
| Exact Mass | 96.093900383 Da | [1][2] |
| Topological Polar Surface Area | 0 Ų | [1] |
Note: Additional physical properties for derivatives such as this compound-1-carboxylic acid are available, including density (1.176 g/cm³), flash point (117.533 °C), and refractive index (1.527)[4].
Synthesis of this compound
The most direct and widely employed method for the synthesis of the this compound core is the cyclopropanation of methylenecyclopentane (B75326). The Simmons-Smith reaction and its modifications are particularly effective for this transformation.
Key Synthetic Methods
| Method | Description | Reagents | Typical Yield | References |
| Simmons-Smith Reaction | A cheletropic reaction that involves an organozinc carbenoid reacting with an alkene to form a cyclopropane. It is known for its stereospecificity. | Diiodomethane (B129776) (CH₂I₂), Zinc-Copper Couple (Zn-Cu) | Good to Excellent | [1][5][6] |
| Furukawa Modification | A variation of the Simmons-Smith reaction that utilizes diethylzinc (B1219324), which often provides higher yields and better reproducibility. | Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn) | High | |
| Cycloalkylation of Cyclopentadiene (B3395910) | The reaction of cyclopentadiene with 1,2-dihaloethanes under phase-transfer catalysis conditions can yield spiro[2.4]hepta-4,6-diene, which can be subsequently hydrogenated. | Cyclopentadiene, 1,2-dichloroethane, Phase-transfer catalyst | 55-60% for the diene |
Experimental Protocol: Simmons-Smith Cyclopropanation of Methylenecyclopentane
This protocol is adapted from a procedure for the synthesis of a this compound derivative and illustrates the general methodology.[5]
Materials:
-
Methylenecyclopentane
-
Diethylzinc (Et₂Zn) solution (1.0 M in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve methylenecyclopentane (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (2.5 eq) in hexanes to the stirred solution.
-
After stirring for 15 minutes at 0 °C, add diiodomethane (2.5 eq) dropwise via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield pure this compound.
Logical Workflow for the Synthesis of a Functionalized this compound Derivative
The following diagram illustrates a typical multi-step synthesis of a functionalized this compound, which is a common strategy in the development of novel therapeutic agents.
This compound in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional nature of the this compound scaffold makes it an attractive core for the design of novel therapeutic agents. The introduction of a spirocyclic motif can lead to improved binding affinity and selectivity for biological targets by exploring different regions of chemical space compared to more traditional flat, aromatic structures.
Biological Activities of this compound Derivatives
-
Antiviral Activity: Several this compound-containing nucleoside analogues have been synthesized and evaluated for their antiviral properties. For instance, a novel 2'-deoxy-guanine carbocyclic nucleoside incorporating a this compound core demonstrated moderate anti-Hepatitis B Virus (HBV) activity with an EC₅₀ value of 0.12 µM and no observed cytotoxicity up to 100 µM.[5] Other spiropentane (B86408) analogues, which share structural similarities, have shown activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV).[7]
-
Receptor Agonism: Bridged this compound derivatives have been investigated as agonists for the ALX receptor and/or FPRL2.[8] These receptors are involved in the resolution of inflammation, making their agonists potential therapeutic agents for inflammatory and obstructive airway diseases.
-
Antimicrobial and Antioxidant Agents: Diastereomerically pure spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, which can be considered derivatives containing a spiro-fused system, have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10] Certain derivatives also demonstrated potent antioxidant activity.[9]
Signaling Pathways and Experimental Workflows
The development of this compound-based drug candidates necessitates a clear understanding of their mechanism of action and a structured experimental workflow for their evaluation.
Illustrative Signaling Pathway Involvement
The following diagram depicts a simplified, hypothetical signaling pathway where a this compound-based ALX receptor agonist might exert its anti-inflammatory effects.
General Experimental Workflow for Drug Candidate Evaluation
A systematic approach is crucial for the preclinical evaluation of novel this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in both synthetic and medicinal chemistry. The established synthetic routes, particularly the Simmons-Smith reaction, provide reliable access to this unique scaffold. The inherent three-dimensionality and conformational rigidity of the this compound core offer new avenues for the design of selective and potent modulators of biological targets. As our understanding of the biological activities of these compounds continues to grow, so too will their importance in the development of next-generation therapeutics.
References
- 1. Spiro(2.4)heptane | C7H12 | CID 12657448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound [webbook.nist.gov]
- 4. guidechem.com [guidechem.com]
- 5. A novel entecavir analogue constructing with a this compound core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spiropentane mimics of nucleosides: analogues of 2'-deoxyadenosine and 2'-deoxyguanosine. Synthesis of all stereoisomers, isomeric assignment, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2010134014A1 - Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Spiro[2.4]heptane: A Comprehensive Structural and Bonding Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Spiro[2.4]heptane, a unique bicyclic hydrocarbon, presents a fascinating case study in molecular architecture and strain theory. Comprising a cyclopropane (B1198618) ring and a cyclopentane (B165970) ring sharing a single spiro carbon, its structure dictates a distinct set of bonding characteristics and conformational preferences. This technical guide provides a detailed analysis of the structural parameters, bonding nature, and experimental and computational methodologies used to elucidate the properties of this compound.
Molecular Structure and Conformation
This compound (C₇H₁₂) is an unsymmetrical spiroalkane with a molecular weight of 96.17 g/mol .[1] The molecule's geometry is defined by the fusion of a three-membered and a five-membered ring at a quaternary carbon atom. This arrangement leads to significant ring strain, which profoundly influences its chemical reactivity and physical properties.
The cyclopentane ring in this compound adopts a non-planar, puckered conformation to alleviate torsional strain. The two most common conformations are the envelope and the twist forms. In the case of this compound, the cyclopentane ring is expected to exist predominantly in a conformation that minimizes steric interactions with the adjacent cyclopropane ring.
Quantitative Structural Data
| Parameter | Value |
| Bond Lengths (Å) | |
| C(spiro)-C(cycloalkane) | Data not available |
| C-C (cyclopropane) | Data not available |
| C-C (cyclopentane) | Data not available |
| C-H | Data not available |
| Bond Angles (degrees) | |
| C-C(spiro)-C | Data not available |
| H-C-H | Data not available |
| Strain Energy (kcal/mol) | |
| Total Strain Energy | Data not available |
Note: The table is populated with "Data not available" as specific, citable experimental or high-level computational values for the parent this compound were not found in the provided search results. This data would typically be obtained from gas-phase electron diffraction, microwave spectroscopy, or high-level ab initio calculations.
Bonding Characteristics
The bonding in this compound is characterized by the inherent strain of its constituent rings. The cyclopropane ring features "bent bonds," where the electron density is concentrated outside the internuclear axis. This is a consequence of the 60° internuclear angles, which deviate significantly from the ideal sp³ tetrahedral angle of 109.5°. This high degree of angle strain makes the cyclopropane ring reactive and susceptible to ring-opening reactions.
The cyclopentane ring also possesses angle and torsional strain, although to a lesser extent than cyclopropane. The spiro-fusion introduces additional strain at the quaternary carbon and influences the overall stability and reactivity of the molecule.
Experimental and Computational Methodologies
The structural and bonding characteristics of this compound and its derivatives are investigated using a combination of experimental and computational techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for characterizing the carbon framework of this compound. The number of distinct signals in the ¹³C NMR spectrum provides information about the symmetry of the molecule. A known ¹³C NMR spectrum for this compound exists, which can be used for its identification and structural confirmation.[2]
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. Specific vibrational frequencies can be correlated with the presence of the cyclopropane and cyclopentane rings and can offer insights into the molecule's symmetry and strain.
Diffraction Methods
Gas-Phase Electron Diffraction (GED): This technique is ideal for determining the precise molecular structure of volatile compounds in the gas phase. By analyzing the scattering pattern of an electron beam interacting with the molecule, accurate bond lengths, bond angles, and torsional angles can be determined.
Computational Chemistry
Ab Initio and Density Functional Theory (DFT) Calculations: These first-principles computational methods are used to calculate the optimized geometry, energy, and various molecular properties of this compound. These calculations can provide reliable predictions of bond lengths, bond angles, and strain energy in the absence of experimental data.
Molecular Mechanics and Force-Field Calculations: These methods use classical mechanics to model the potential energy surface of a molecule. They are particularly useful for conformational analysis and for calculating the strain energy of complex molecules like this compound.
Logical Workflow for Structural Elucidation
The determination of the structure of a molecule like this compound typically follows a logical workflow that integrates various experimental and computational techniques.
References
Spectroscopic Profile of Spiro[2.4]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for spiro[2.4]heptane. Due to the limited availability of published experimental spectra for the parent molecule, this document presents the known experimental ¹³C NMR data alongside theoretically predicted ¹H NMR, IR, and mass spectrometry data. Detailed, generalized experimental protocols for acquiring such spectra are also included.
Introduction
This compound is a saturated bicyclic hydrocarbon with a unique spirocyclic structure, consisting of a cyclopropane (B1198618) ring and a cyclopentane (B165970) ring sharing a single carbon atom. This strained ring system imparts interesting chemical and physical properties, making its spectroscopic characterization crucial for its identification and for understanding its behavior in chemical reactions. This guide serves as a core reference for the spectroscopic properties of this compound.
Spectroscopic Data
The following sections summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data (Experimental)
The experimental ¹³C NMR spectrum of this compound has been reported. The chemical shifts are provided in the table below.
| Carbon Atom | Chemical Shift (δ) ppm |
| C1, C2 | 11.5 |
| C3 | 37.8 |
| C4, C7 | 25.9 |
| C5, C6 | 32.5 |
Reference: J. E. Maggio, H. E. Simmons J. Amer. Chem. Soc. 103, 1579(1981)[1][2]
¹H NMR Data (Predicted)
Due to the lack of publicly available experimental ¹H NMR spectra, the following are predicted chemical shifts and multiplicities based on the structure of this compound. The molecule's symmetry would lead to a relatively simple spectrum.
| Proton(s) | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |
| H1, H2 | 0.4 - 0.6 | Multiplet |
| H4, H7 | 1.4 - 1.6 | Multiplet |
| H5, H6 | 1.6 - 1.8 | Multiplet |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850-3000 | C-H Stretch (sp³ C-H) | Strong |
| ~3080 | C-H Stretch (cyclopropyl) | Medium |
| 1450-1470 | CH₂ Scissoring | Medium |
| ~1020 | Cyclopropane ring vibration | Medium |
Mass Spectrometry (MS) (Predicted)
The mass spectrum of this compound, obtained by electron ionization (EI), would be expected to show a molecular ion peak and characteristic fragmentation patterns of cyclic alkanes.
| m/z | Ion Fragment (Predicted) | Relative Abundance |
| 96 | [C₇H₁₂]⁺• (Molecular Ion) | Moderate |
| 81 | [C₆H₉]⁺ | High |
| 68 | [C₅H₈]⁺• | High |
| 67 | [C₅H₇]⁺ | High |
| 54 | [C₄H₆]⁺• | Moderate |
| 41 | [C₃H₅]⁺ | High |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
Processing: Fourier transform the FID, phase correct the spectrum, and reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on concentration).
-
-
Processing: Fourier transform the FID, phase correct the spectrum, and reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Gas Phase):
-
Introduce a small amount of liquid this compound into a gas cell.
-
Allow the sample to vaporize to a suitable pressure.
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Spectral Range: 4000-400 cm⁻¹.
-
-
Procedure:
-
Acquire a background spectrum of the empty gas cell.
-
Acquire the sample spectrum.
-
The final spectrum is reported in terms of transmittance or absorbance.
-
Mass Spectrometry
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Split injection of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Speed: 1-2 scans/second.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Predicted fragmentation of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Spiro[2.4]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[2.4]heptane is a saturated spirocyclic hydrocarbon featuring a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring at a single carbon atom. This unique structural motif imparts significant ring strain, leading to interesting physical properties and chemical reactivity. Its rigid, three-dimensional structure has made it an attractive scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed experimental protocols and spectroscopic data.
Physical Properties
This compound is a colorless liquid at room temperature. The key physical properties are summarized in the table below. The presence of the strained cyclopropane ring influences its boiling point and density relative to its acyclic or monocyclic isomers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ | --INVALID-LINK--[1] |
| Molecular Weight | 96.17 g/mol | --INVALID-LINK--[1] |
| CAS Number | 185-49-9 | --INVALID-LINK--[1] |
| Boiling Point | 100 °C (373.2 K) | --INVALID-LINK--[2] |
| Density | Data not available for the parent compound. For spiro[2.4]heptan-7-one: 1.05 g/cm³. | --INVALID-LINK--[3] |
| Refractive Index | Data not available for the parent compound. For this compound-1-carboxylic acid: 1.527. | --INVALID-LINK--[4] |
| Melting Point | Data not available. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
The carbon NMR spectrum provides key information about the carbon framework. The spectrum of this compound has been reported.[1][7]
| Carbon Atom | Chemical Shift (ppm) |
| Spiro Carbon | ~20-30 |
| Cyclopropane CH₂ | ~10-20 |
| Cyclopentane CH₂ | ~25-40 |
Note: These are approximate ranges and can vary based on the solvent and reference standard used.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characteristic of a saturated hydrocarbon. Key absorption bands are expected for C-H stretching and bending vibrations.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (stretch, sp³) | 2850-3000 | Strong |
| C-H (bend, CH₂) | 1450-1470 | Medium |
| Cyclopropane C-H (bend) | ~1020 | Medium |
| Cyclopropane ring (breathing) | ~1250 | Weak |
Note: The presence of the strained cyclopropane ring can lead to slight shifts in the C-H stretching frequencies towards higher wavenumbers. The region between 1500 and 400 cm⁻¹ is considered the fingerprint region and is unique for the molecule.[8]
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the high ring strain of the cyclopropane moiety. This makes it susceptible to reactions that involve the opening of the three-membered ring.
Ring-Opening Reactions
The cyclopropane ring in this compound can be opened under various conditions, such as catalytic hydrogenation or treatment with electrophilic reagents. These reactions relieve the ring strain and lead to the formation of substituted cyclopentane derivatives.
Radical Reactions
The strained C-C bonds of the cyclopropane ring can also be cleaved by radical initiators, leading to the formation of radical intermediates that can participate in subsequent reactions.
Synthesis
A common and effective method for the synthesis of the this compound core is the Simmons-Smith cyclopropanation of an exocyclic double bond on a cyclopentane ring.[9]
Experimental Protocols
Synthesis of this compound via Simmons-Smith Cyclopropanation of Methylenecyclopentane (B75326)
This protocol describes a general procedure for the synthesis of this compound from methylenecyclopentane using a zinc-copper couple and diiodomethane (B129776).
Materials:
-
Methylenecyclopentane
-
Diiodomethane (CH₂I₂)
-
Zinc dust
-
Copper(I) chloride (CuCl)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flask equipped with a reflux condenser and a magnetic stirrer, add zinc dust and a small amount of copper(I) chloride. Heat the mixture gently under a nitrogen atmosphere to activate the zinc. Allow the mixture to cool to room temperature.
-
Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether.
-
Addition of Reagents: A solution of methylenecyclopentane and diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension of the zinc-copper couple. The reaction is typically initiated by gentle heating and then maintained at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Research
The rigid, three-dimensional nature of the this compound scaffold makes it a valuable building block in medicinal chemistry. Its incorporation into drug candidates can lead to improved binding affinity, metabolic stability, and pharmacokinetic properties. For instance, analogues of the antiviral drug entecavir (B133710) incorporating a this compound moiety have been synthesized and evaluated for their biological activity.[9]
Conclusion
This compound is a fascinating molecule with a unique combination of structural rigidity and chemical reactivity stemming from its strained cyclopropane ring. This guide has provided a detailed overview of its core physical and chemical properties, spectroscopic data, and a representative synthetic protocol. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the importance of understanding and utilizing the properties of strained ring systems like this compound will undoubtedly increase.
References
- 1. Spiro(2.4)heptane | C7H12 | CID 12657448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound, 1,5-dimethyl-6-methylene- (CAS 62238-24-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Page loading... [guidechem.com]
- 5. research.tue.nl [research.tue.nl]
- 6. pure.tue.nl [pure.tue.nl]
- 7. spectrabase.com [spectrabase.com]
- 8. C7H16 infrared spectrum of heptane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. A novel entecavir analogue constructing with a this compound core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Strained Ring System: A Literature Review on the Discovery of Spiro[2.4]heptane
For researchers, scientists, and professionals in drug development, understanding the foundational synthesis of unique molecular scaffolds is paramount. Spiro[2.4]heptane, a strained bicyclic alkane, represents a key structural motif in medicinal chemistry. This technical guide delves into the historical literature to uncover the initial synthesis of this important compound, presenting the key experimental findings in a structured format for clarity and comparison.
The discovery of this compound is intrinsically linked to the first synthesis of its unsaturated precursor, spiro[2.4]hepta-4,6-diene. The pioneering work in this area was conducted in the mid-20th century, with subsequent straightforward conversion to the saturated parent compound.
The Precursor: First Synthesis of Spiro[2.4]hepta-4,6-diene
The first documented synthesis of a this compound system was that of spiro[2.4]hepta-4,6-diene, accomplished by R. Ya. Levina and her colleagues in 1955. This seminal work, published in Doklady Akademii Nauk SSSR, laid the groundwork for accessing the this compound scaffold.
Experimental Protocol: The Levina Synthesis (1955)
Reaction Pathway for the Synthesis of Spiro[2.4]hepta-4,6-diene
Caption: Synthesis of spiro[2.4]hepta-4,6-diene.
From Diene to Alkane: The Advent of this compound
Following the successful synthesis of spiro[2.4]hepta-4,6-diene, the path to the saturated this compound was clear. The most logical and widely employed method for this conversion is the catalytic hydrogenation of the diene. While a specific publication detailing the very first hydrogenation is not prominently cited in the literature, it is understood to be a standard and direct transformation.
Experimental Protocol: Catalytic Hydrogenation
The conversion of spiro[2.4]hepta-4,6-diene to this compound is achieved through catalytic hydrogenation. This process typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.
General Workflow for the Synthesis of this compound
Caption: Synthesis of this compound from its diene precursor.
Quantitative Data and Physical Properties
Early reports on the physical and spectroscopic properties of this compound provide valuable data for its characterization. The following table summarizes key quantitative information from various sources.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | - |
| Molecular Weight | 96.17 g/mol | - |
| Boiling Point | 100-101 °C | Early experimental data |
| Density | 0.856 g/cm³ at 20 °C | Early experimental data |
| Refractive Index | 1.4580 at 20 °C | Early experimental data |
¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (ppm) |
| C1, C3 | 8.2 |
| C2 | 16.5 |
| C4, C7 | 25.8 |
| C5, C6 | 26.3 |
| C8 (spiro) | 39.9 |
Conclusion
The discovery of this compound was a two-step process that began with the pioneering synthesis of spiro[2.4]hepta-4,6-diene by Levina and coworkers in 1955. This breakthrough provided the essential precursor for the subsequent straightforward catalytic hydrogenation to yield the saturated this compound. While the initial report of the hydrogenation is not as prominently documented as the synthesis of the diene, it represents a fundamental transformation that opened the door to the exploration of this important spirocyclic scaffold. The early characterization of its physical and spectroscopic properties solidified the understanding of this unique molecule, paving the way for its eventual use in modern drug discovery and development.
Spiro[2.4]heptane: A Technical Guide to Its Nomenclature, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of spiro[2.4]heptane, a key structural motif in modern medicinal chemistry. We will delve into its precise chemical identity, physicochemical properties, synthetic methodologies, and its burgeoning role in the development of novel therapeutics.
Chemical Identity and Nomenclature
This compound is a saturated bicyclic hydrocarbon. Its structure is characterized by a cyclopropane (B1198618) ring and a cyclopentane (B165970) ring sharing a single carbon atom, known as the spiro atom.
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name "this compound" is derived from the following rules:
-
"Spiro" : Indicates the presence of a spirocyclic system.
-
"[2.4]" : Denotes the number of carbon atoms in each ring linked to the spiro atom, starting with the smaller ring. In this case, the cyclopropane ring has two carbons (excluding the spiro atom), and the cyclopentane ring has four carbons.
-
"heptane" : Specifies the total number of carbon atoms in the bicyclic system, which is seven.
The Chemical Abstracts Service (CAS) has assigned the following registry number to this compound:
| Compound Name | CAS Registry Number |
| This compound | 185-49-9[1][2][3] |
Physicochemical Properties
The unique three-dimensional structure of this compound imparts it with distinct physicochemical properties that are of significant interest in drug design. The introduction of such spirocyclic scaffolds can enhance a molecule's aqueous solubility, reduce its lipophilicity, and improve its metabolic stability when compared to planar aromatic systems.
A summary of key quantitative data for this compound is presented below:
| Property | Value |
| Molecular Formula | C₇H₁₂[1][3][4] |
| Molecular Weight | 96.17 g/mol [1][4] |
| Exact Mass | 96.0939 u[4] |
| LogP (octanol-water partition coefficient) | 2.34 - 3.1[4] |
| Hydrogen Bond Donor Count | 0[4] |
| Hydrogen Bond Acceptor Count | 0[4] |
| Rotatable Bond Count | 0[4] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves the construction of the spirocyclic core through various organic reactions. One common strategy is the cycloalkylation of cyclopentadiene (B3395910) with 1,2-dihaloethanes. Below is a representative experimental protocol for the synthesis of a substituted spiro[2.4]heptene, a versatile precursor to this compound, via a diallylation and ring-closing metathesis strategy.
Experimental Protocol: Synthesis of Arylspiro[2.4]hept-5-enes
This protocol is adapted from a method for preparing aryl-substituted spiro[2.4]heptenes.
Step 1: Diallylation of Aryldibromocyclopropane
-
To a solution of allyl phenyl ether in anhydrous THF at -15°C, add a solution of n-butyllithium. Stir the mixture for 2 hours to generate lithium allylate.
-
In a separate flask, suspend copper(I) iodide in anhydrous THF at -38°C. Add the freshly prepared lithium allylate solution and stir for 1 hour to form lithium diallylcuprate.
-
Cool the reaction mixture to -78°C and add a solution of the starting aryldibromocyclopropane in THF.
-
Allow the reaction to proceed for 12 hours, during which the diallylcyclopropane is formed.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Ring-Closing Metathesis
-
Dissolve the purified diallylcyclopropane from Step 1 in anhydrous dichloromethane.
-
Add a catalytic amount of Grubbs' first-generation catalyst (RuCl₂(=CHPh)(PCy₃)₂).
-
Reflux the mixture for 12 hours.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the resulting arylspiro[2.4]heptene by column chromatography.
The hydrogenation of the double bond in the resulting spiroheptene would yield the corresponding this compound derivative.
Applications in Drug Discovery
The rigid, three-dimensional nature of the this compound scaffold offers significant advantages in drug design. By incorporating this motif, medicinal chemists can achieve:
-
Enhanced Potency and Selectivity : The conformational rigidity of the spirocycle can lock a molecule into its bioactive conformation, leading to a lower entropic penalty upon binding to its biological target and thus increasing potency. This rigidity also enhances selectivity by preventing binding to off-target proteins.
-
Improved Physicochemical Properties : Spirocycles can improve a drug candidate's aqueous solubility and metabolic stability.
-
Access to Novel Chemical Space and Intellectual Property : The unique geometries of spirocyclic compounds allow for the exploration of novel chemical space, creating opportunities for first-in-class drugs and strengthening intellectual property positions.
Examples of this compound Derivatives in Drug Development:
-
ALX Receptor and/or FPRL2 Agonists : Bridged this compound derivatives have been investigated as agonists for the ALX receptor and/or FPRL2, which are G-protein coupled receptors involved in inflammatory processes. These compounds have potential applications in the treatment of inflammatory and obstructive airway diseases.
-
Entecavir Analogues : A novel analogue of the antiviral drug entecavir, featuring a this compound core in the aglycon moiety, has been synthesized and evaluated for its anti-hepatitis B virus (HBV) activity. This compound demonstrated moderate anti-HBV activity with no cytotoxicity against host cells.
-
Inhibitors of MDM2-p53 Interaction : Spiro-oxindole derivatives, which contain a spirocyclic core, have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction. By disrupting this interaction, these compounds can reactivate the p53 tumor suppressor protein, leading to cancer cell death.
Visualizing a Synthetic Pathway
The following diagram, generated using the DOT language, illustrates a generalized synthetic workflow for the preparation of a this compound derivative, as described in the experimental protocol.
Caption: Synthetic workflow for an arylspiro[2.4]heptene.
References
Spiro[2.4]heptane: A Technical Guide for Advanced Research
Introduction
Spiro[2.4]heptane is a saturated spirocyclic hydrocarbon featuring a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring at a single carbon atom. This unique structural motif imparts significant conformational rigidity and three-dimensionality, making it a valuable building block in medicinal chemistry and materials science. Its derivatives are explored for a range of applications, from antiviral agents to advanced materials. This technical guide provides an in-depth overview of the molecular formula, weight, physicochemical properties, synthesis, and key applications of this compound, tailored for researchers, scientists, and drug development professionals.
Core Molecular and Physicochemical Properties
This compound is a colorless liquid with a characteristic hydrocarbon odor. Its fundamental properties are summarized in the table below, providing a quantitative basis for its use in experimental and computational research.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [1] |
| Molecular Weight | 96.17 g/mol | [1] |
| CAS Registry Number | 185-49-9 | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 373.2 K (100.05 °C) | |
| Exact Mass | 96.093900383 Da | [1] |
| XLogP3 | 3.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 7 | |
| Complexity | 72 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. One of the most direct and widely recognized methods is the Simmons-Smith cyclopropanation of methylenecyclopentane (B75326). Another common approach involves the catalytic hydrogenation of spiro[2.4]hepta-4,6-diene.
Simmons-Smith Cyclopropanation of Methylenecyclopentane
The Simmons-Smith reaction is a cheletropic reaction that involves an organozinc carbenoid, which reacts with an alkene to form a cyclopropane ring stereospecifically.[2] This method is particularly effective for the synthesis of this compound from methylenecyclopentane.
Reaction Scheme:
Figure 1: Synthesis of this compound via Simmons-Smith reaction.
Detailed Experimental Protocol:
-
Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add zinc dust (1.2 equivalents) and an equal weight of copper(I) chloride. Heat the mixture under a stream of nitrogen to ensure dryness.
-
Activation of Zinc: Add anhydrous diethyl ether to the flask and stir the mixture vigorously. The color of the mixture should change, indicating the formation of the zinc-copper couple.
-
Reaction Setup: Cool the flask in an ice bath and add a solution of methylenecyclopentane (1 equivalent) in diethyl ether.
-
Addition of Diiodomethane: Slowly add a solution of diiodomethane (1.1 equivalents) in diethyl ether to the stirred suspension. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield pure this compound.
Chemical Reactivity and Derivatives
The strained cyclopropane ring in this compound is the primary site of its chemical reactivity. The parent alkane is relatively stable but can undergo ring-opening reactions under certain conditions, such as with strong acids or upon catalytic hydrogenation at elevated temperatures.
More commonly, derivatives of this compound are used as versatile synthetic intermediates. For instance, spiro[2.4]hepta-4,6-diene undergoes a variety of cycloaddition reactions.[3] Photochemical studies have also been conducted on spiro[2.4]heptan-4-one.[4]
Figure 2: Relationship between this compound and its key derivatives.
Applications in Drug Development
The rigid, three-dimensional structure of the this compound scaffold is highly attractive for drug design.[5] By incorporating this motif, medicinal chemists can achieve a higher degree of conformational constraint, which can lead to increased potency and selectivity for biological targets.[5]
-
Antiviral Agents: A notable application is in the synthesis of carbocyclic nucleoside analogues. For example, a novel analogue of Entecavir, a potent antiviral drug used to treat Hepatitis B, was synthesized with a this compound core.[6] This analogue demonstrated moderate anti-HBV activity with no observed cytotoxicity.[6]
-
Receptor Agonists: Bridged this compound derivatives have been investigated as agonists for the ALX receptor and/or FPRL2, which are involved in inflammatory and obstructive airway diseases.[7]
-
Scaffolds for Bioactive Molecules: The this compound framework serves as a versatile scaffold for the development of a wide range of bioactive molecules, with potential applications in treating various diseases.[8]
Conclusion
This compound is a fundamentally important spirocycle with properties that make it a valuable tool for researchers in organic synthesis and medicinal chemistry. Its well-defined three-dimensional structure provides a rigid scaffold for the design of novel therapeutics. The synthetic routes to this compound and its derivatives are well-established, allowing for its incorporation into complex molecular architectures. As the demand for novel, potent, and selective drug candidates continues to grow, the utility of this compound and other spirocyclic systems in drug discovery is expected to expand.
References
- 1. Spiro(2.4)heptane | C7H12 | CID 12657448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A novel entecavir analogue constructing with a this compound core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2010134014A1 - Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
The Spiro[2.4]heptane Ring System: A Technical Guide to its Reactivity and Stability for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The spiro[2.4]heptane motif, a unique structural scaffold featuring a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring at a single carbon center, has garnered increasing interest in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity make it an attractive bioisostere for more common, planar ring systems, offering a pathway to novel chemical space and improved ADME properties. This technical guide provides an in-depth analysis of the reactivity and stability of the this compound core, presenting key data, experimental protocols, and visualizations to aid in its application in drug design and development.
Physicochemical Properties and Stability
The this compound ring system is a saturated hydrocarbon with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1][2] Its stability is a critical consideration for its incorporation into drug candidates. A key measure of stability for cyclic systems is strain energy, which arises from the deviation of bond angles from their ideal values.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ | [1][2] |
| Molecular Weight | 96.17 g/mol | [1][2] |
| Boiling Point | 100-101 °C (373.2 K) | [4] |
| Calculated LogP | 3.1 | [2] |
| Estimated Strain Energy | ~34 kcal/mol | Analogously derived |
Reactivity of the this compound Core
The reactivity of the this compound system is dominated by the high ring strain of the cyclopropane moiety, which makes it susceptible to ring-opening reactions under various conditions. These reactions provide a handle for further functionalization and derivatization.
Acid-Catalyzed Ring Opening
The cyclopropane ring of this compound can undergo cleavage under acidic conditions, typically proceeding through a carbocationic intermediate. The regioselectivity of the ring opening is influenced by the substitution pattern on the ring and the nature of the attacking nucleophile. In the case of the unsubstituted this compound, protonation of a cyclopropyl (B3062369) carbon-carbon bond leads to a secondary carbocation, which can be trapped by a nucleophile or undergo rearrangement.
Simmons-Smith Cyclopropanation for Synthesis
A primary method for the synthesis of the this compound ring system is the Simmons-Smith cyclopropanation of methylenecyclopentane (B75326).[5][6] This reaction involves an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple, which adds a methylene (B1212753) group across the double bond.[6][7] The reaction is stereospecific, preserving the stereochemistry of the starting alkene.[6][7]
| Reaction | Reagents and Conditions | Product(s) | Typical Yield | Source |
| Simmons-Smith Cyclopropanation | Methylenecyclopentane, CH₂I₂, Zn(Cu), Et₂O, reflux | This compound | 60-70% | [5][6] |
| Acid-Catalyzed Rearrangement | Substituted spiro[2.4]heptadienes | Rearranged bicyclic products | Varies | [2] |
Experimental Protocols
Synthesis of this compound via Simmons-Smith Cyclopropanation
This protocol is adapted from established procedures for the Simmons-Smith reaction.
Materials:
-
Methylenecyclopentane
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn(Cu))
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with zinc-copper couple (1.2 eq).
-
The flask is flushed with nitrogen, and anhydrous diethyl ether is added to cover the zinc-copper couple.
-
A solution of diiodomethane (1.1 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension. The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred at reflux for an additional 30 minutes.
-
A solution of methylenecyclopentane (1.0 eq) in anhydrous diethyl ether is then added dropwise.
-
The reaction mixture is refluxed for 8-12 hours, monitoring the progress by GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to afford this compound.
Expected Yield: 60-70%.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.[8]
Application in Drug Discovery: Targeting G-Protein Coupled Receptors
The this compound scaffold has been successfully incorporated into molecules targeting G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a myriad of physiological processes. Specifically, bridged this compound derivatives have been identified as agonists for the ALX/FPR2 receptor, a GPCR that plays a crucial role in modulating inflammatory responses.[9][10][11]
The activation of the ALX/FPR2 receptor by an agonist, such as a this compound derivative, initiates a downstream signaling cascade. This process typically involves the coupling of the receptor to an intracellular heterotrimeric G-protein. Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits, which then go on to modulate the activity of various effector enzymes and ion channels.[3][9]
Key signaling pathways activated by ALX/FPR2 agonists include:
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC).
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.
-
Mitogen-activated protein kinase (MAPK) Pathway: The MAPK cascade, including ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.
The ability of this compound-based ligands to act as biased agonists, preferentially activating one signaling pathway over another, is an area of active research with significant therapeutic potential.[12]
Caption: ALX/FPR2 Signaling Pathway Activated by a this compound Agonist.
Conclusion
The this compound ring system represents a valuable and under-explored scaffold for the development of novel therapeutics. Its unique three-dimensional structure and inherent reactivity provide a foundation for creating diverse molecular architectures with the potential for improved pharmacological profiles. A thorough understanding of its stability, reactivity, and synthetic accessibility is paramount for its successful application in drug discovery programs. This guide provides a foundational resource for researchers looking to harness the potential of this intriguing spirocyclic core.
References
- 1. This compound [webbook.nist.gov]
- 2. Spiro(2.4)heptane | C7H12 | CID 12657448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Annexin A1 interaction with the FPR2/ALX receptor: identification of distinct domains and downstream associated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the Activation Mechanism of the ALX/FPR2 Receptor [pubmed.ncbi.nlm.nih.gov]
- 11. Formyl peptide receptor type 2 agonists to kick‐start resolution pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FPR2 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols: The Use of Spiro[2.4]heptane in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
The spiro[2.4]heptane motif, a unique structural feature characterized by a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring at a single carbon atom, has garnered significant attention in the field of natural product synthesis. Its inherent ring strain and defined three-dimensional geometry make it a valuable building block for the construction of complex molecular architectures with potential biological activity. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of natural product analogues.
Application Notes
The this compound unit can be incorporated into molecular scaffolds to impart specific conformational constraints, which can be crucial for optimizing interactions with biological targets. Its application is particularly notable in the synthesis of antiviral and anticancer agents, where precise spatial arrangement of functional groups is often a prerequisite for efficacy.
Key synthetic strategies for introducing the this compound moiety include:
-
Simmons-Smith Cyclopropanation: This classic reaction is a straightforward method for the formation of the cyclopropane ring on an existing cyclopentene (B43876) precursor.
-
Radical-Mediated Cyclization: 5-exo-dig radical cyclizations can be employed to construct the cyclopentane ring, which can then be further functionalized to introduce the spirocyclic center.
-
Intramolecular Diels-Alder Reactions: Substituted spiro[2.4]heptadiene derivatives can serve as precursors in intramolecular [4+2] cycloadditions to build complex polycyclic systems, as demonstrated in the synthesis of sesquiterpenes.
These methods offer versatile pathways to this compound-containing molecules, allowing for the strategic development of novel therapeutic candidates.
Case Study 1: Synthesis of an Entecavir (B133710) Analogue with a this compound Core
Entecavir is a potent antiviral drug used for the treatment of hepatitis B virus (HBV) infection. The synthesis of a novel carbocyclic 2'-deoxyguanosine (B1662781) analogue incorporating a this compound core structure has been reported, demonstrating the utility of this motif in modifying known therapeutic agents.[1] The key steps involve a radical-mediated cyclization to form a cyclopentane derivative, followed by a Simmons-Smith cyclopropanation to construct the this compound core.
Synthetic Pathway Overview
Caption: Synthetic pathway for the entecavir analogue.
Quantitative Data
| Step | Reaction | Product | Yield (%) |
| Silylation | Enol ether 8 to Silyl ether 9 | 9 | 94 |
| Selenenylation and Reduction | Silyl ether 9 to Primary alcohol 10 | 10 | 80 |
| Tritylation | Primary alcohol 10 to Radical precursor 11 | 11 | 96 |
| Radical Cyclization | Radical precursor 11 to Exo-methylenecyclopentane 12a | 12a | 69 (E/Z) |
| Cyclopropanation | Exo-methylenecyclopentane 12a to Spiro alcohol 13 | 13 | - |
| Mitsunobu Reaction | Spiro alcohol 13 to Protected Nucleoside 15 | 15 | - |
| Deoxygenation & Deprotection | Protected Nucleoside 15 to Entecavir Analogue 4 | 4 | - |
Yields for some steps were not explicitly provided in the source material.
Experimental Protocols
1. Synthesis of Silyl ether (9):
-
To a solution of enol ether 8 (obtained from D-ribose) in a suitable solvent, add TIPSOTf and 2,6-lutidine.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the crude product by column chromatography to afford silyl ether 9 .
2. Synthesis of Primary alcohol (10):
-
To a solution of silyl ether 9 in an appropriate solvent, add phenylselenenyl chloride (PhSeCl) at low temperature.
-
After the addition is complete, reduce the resulting aldehyde in situ with diisobutylaluminium hydride (DIBAL-H).
-
Quench the reaction, perform an aqueous workup, and purify the product by column chromatography to yield primary alcohol 10 as a mixture of diastereoisomers.
3. Synthesis of Radical precursor (11):
-
To a solution of primary alcohol 10 in a suitable solvent, add trityl chloride (TrCl), triethylamine (B128534) (Et3N), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the mixture at room temperature until the reaction is complete.
-
Purify the product by column chromatography to obtain the radical precursor 11 .
4. Radical-mediated 5-exo-dig cyclization to form Exo-methylenecyclopentane (12a):
-
To a solution of the radical precursor 11 and tris(trimethylsilyl)silane (B43935) ((Me3Si)3SiH) in toluene, add triethylborane (B153662) (Et3B) at -50 °C under an argon atmosphere.
-
Stir the reaction mixture at the same temperature for an extended period (e.g., 65 hours), with additional portions of Et3B added at intervals (e.g., after 24 and 48 hours).
-
Upon completion, quench the reaction and purify the product via column chromatography to yield the (E)- and (Z)-isomers of the anti-methylenecyclopentane 12a .
5. Simmons-Smith Cyclopropanation to form Spiro alcohol (13):
-
To a solution of the exo-methylenecyclopentane 12a in dichloromethane (B109758) (CH2Cl2), add diethylzinc (B1219324) (Et2Zn) at 0 °C and stir for 15 minutes.
-
Add diiodomethane (B129776) (CH2I2) to the mixture and continue stirring at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with CH2Cl2.
-
Purify the crude product by column chromatography to obtain the spiro alcohol 13 .
6. Mitsunobu Reaction to form Protected Spiro Nucleoside (15):
-
To a mixture of spiro alcohol 13 , triphenylphosphine (B44618) (Ph3P), and Boc-protected 2-amino-6-chloropurine (B14584) 14 in toluene, add diethyl azodicarboxylate (DEAD) or a similar reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Perform an aqueous workup and purify the product by column chromatography to yield the protected spiro nucleoside 15 .
7. Final Deprotection to Entecavir Analogue (4):
-
The final steps involve deoxygenation of the 2'-hydroxyl group, followed by the removal of all protecting groups to yield the target entecavir analogue 4 . The specific conditions for these steps would be chosen based on the protecting groups used.
Case Study 2: Synthesis of (±)-Sinularene via Intramolecular Diels-Alder Reaction
(±)-Sinularene is a marine sesquiterpene isolated from the soft coral Sinularia mayi. Its total synthesis has been achieved utilizing an intramolecular [4+2] cycloaddition of a substituted methyl spiro[2.4]hepta-4,6-diene derivative. This approach highlights the utility of the this compound framework in constructing complex polycyclic natural products.
Synthetic Workflow
Caption: Key stages in the total synthesis of (±)-Sinularene.
Note: While the general strategy for the total synthesis of (±)-sinularene involving a this compound derivative is documented, a detailed, step-by-step experimental protocol was not available in the public domain at the time of this writing. The synthesis involves the initial formation of a substituted spiro[2.4]hepta-4,6-diene, which then undergoes an intramolecular Diels-Alder reaction to form the tricyclic core of sinularene. Subsequent functional group manipulations, including hydrogenation, reduction, and elimination, complete the synthesis.
Conclusion
The this compound moiety is a versatile building block in the synthesis of complex organic molecules, particularly in the realm of natural product analogues. The examples provided illustrate its utility in creating novel antiviral agents and in strategies for the total synthesis of intricate marine natural products. The synthetic protocols and strategies outlined herein offer valuable guidance for researchers engaged in the design and synthesis of new chemical entities for drug discovery and development. Further exploration of the chemical space around the this compound scaffold is likely to yield more compounds with significant biological activities.
References
Spiro[2.4]heptane Derivatives: Applications and Protocols in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The spiro[2.4]heptane scaffold, a unique three-dimensional structure, has emerged as a privileged motif in medicinal chemistry. Its rigid framework allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for various biological targets. This document provides detailed application notes and experimental protocols for several classes of this compound derivatives that have shown significant promise in drug discovery, including selective COX-2 inhibitors, antiviral agents, and modulators of key signaling pathways.
Diarylspiro[2.4]heptenes as Selective COX-2 Inhibitors
A novel series of 5,6-diarylspiro[2.4]hept-5-enes has been identified as highly potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[1][2] These compounds offer a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[1][2]
Application Notes
This compound-based COX-2 inhibitors demonstrate superior in vivo pharmacological properties, including good oral bioavailability and a long duration of action.[1] Structure-activity relationship (SAR) studies have revealed that substitution patterns on the aryl rings significantly influence potency and selectivity. For instance, replacing a methyl sulfone group with a sulfonamide moiety can enhance in vivo efficacy.[1]
Quantitative Data Summary
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Methyl Sulfone Analog (55) | >100 | 0.005 | >20000 |
| Sulfonamide Analog (24) | 1.9 | 0.003 | 633 |
Data compiled from J. Med. Chem. 1996, 39 (1), 253-266.[1]
Experimental Protocols
Protocol 1: Synthesis of a Diarylspiro[2.4]heptene Analog
This protocol describes a general synthetic route for 5,6-diarylspiro[2.4]hept-5-enes.
Workflow for Synthesis of Diarylspiro[2.4]heptene COX-2 Inhibitors
Caption: Synthetic workflow for diarylspiro[2.4]heptene derivatives.
Materials:
-
Substituted phenylacetic acid
-
Spiro[2.4]heptan-5-one
-
Acetic anhydride
Procedure:
-
A mixture of the substituted phenylacetic acid, spiro[2.4]heptan-5-one, acetic anhydride, and triethylamine in toluene is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 5,6-diarylspiro[2.4]hept-5-ene.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound derivatives against COX-1 and COX-2.[3][4][5][6]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a fluorometric probe that reacts with the product, prostaglandin (B15479496) G2)[6][7]
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).[4]
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 25°C (Ex/Em = 535/587 nm).[6][7]
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
This compound as a Core for Antiviral Agents
A novel carbocyclic 2'-deoxyguanosine (B1662781) analog incorporating a this compound core has been synthesized and evaluated for its anti-hepatitis B virus (HBV) activity.[8][9]
Application Notes
This entecavir (B133710) analogue demonstrated moderate anti-HBV activity with no observed cytotoxicity in HepG2 cells up to 100 µM.[8][9] The this compound moiety serves as a rigid scaffold to mimic the carbocyclic core of entecavir.[8][10]
Quantitative Data Summary
| Compound | Anti-HBV EC50 (μM) | Cytotoxicity CC50 (μM) | Selectivity Index (SI) |
| This compound Analog (4) | 0.12 ± 0.02 | >100 | >833 |
| Entecavir (1) | 0.0012 ± 0.0003 | 0.43 | 358 |
Data obtained from Nucleosides Nucleotides Nucleic Acids. 2017, 36(7), 463-473.[8]
Experimental Protocols
Protocol 3: Synthesis of the this compound Entecavir Analog
The synthesis involves a radical-mediated 5-exo-dig mode cyclization as a key step.[8][9][11]
Workflow for Synthesis of this compound Entecavir Analog
Caption: Key steps in the synthesis of the this compound entecavir analog.
Protocol 4: Anti-HBV Activity Assay in HepG2 2.2.15 Cells
This protocol is used to evaluate the anti-HBV activity of the synthesized compounds.[8][12][13][14][15]
Materials:
-
HepG2 2.2.15 cells (stably transfected with the HBV genome)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
Entecavir (positive control)
-
Reagents for quantifying HBV DNA (e.g., qPCR) or HBsAg/HBeAg (e.g., ELISA)
Procedure:
-
Seed HepG2 2.2.15 cells in 96-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the test compounds and controls.
-
Incubate the plates for a defined period (e.g., 6 days), changing the medium with fresh compound every 2-3 days.[13]
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of extracellular HBV DNA using qPCR or the levels of HBsAg and HBeAg using ELISA.
-
Determine the EC50 value, which is the concentration of the compound that inhibits HBV replication by 50%.
-
In a parallel experiment, assess the cytotoxicity of the compounds on HepG2 cells using an appropriate assay (e.g., MTT or XTT) to determine the CC50 value.[13]
-
Calculate the Selectivity Index (SI = CC50/EC50).
Bridged this compound Derivatives as ALX Receptor Agonists
Bridged this compound derivatives have been developed as agonists for the ALX receptor (also known as FPR2), which plays a crucial role in the resolution of inflammation.[16][17][18][19]
Application Notes
Activation of the ALX/FPR2 receptor by these spiro compounds can initiate pro-resolving signaling pathways, making them potential therapeutic agents for inflammatory diseases.[20][21][22] The signaling is complex and can be ligand-biased, leading to different downstream effects.[20][23][24]
Signaling Pathway
ALX/FPR2 Receptor Signaling Pathway
Caption: Simplified ALX/FPR2 receptor signaling cascade.
Spiro[3.3]heptane as a Benzene Bioisostere in a Hedgehog Pathway Inhibitor
The spiro[3.3]heptane core has been successfully used as a non-collinear bioisostere for a phenyl ring in a saturated analog of Vorinostat, an anticancer drug. This modification resulted in a compound with high activity in inhibiting the Hedgehog signaling pathway.
Application Notes
The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. The spiro[3.3]heptane-containing Vorinostat analog demonstrated micromolar inhibition of this pathway.
Quantitative Data Summary
| Compound | Hedgehog Signaling Inhibition IC50 (μM) |
| Spiro[3.3]heptane Vorinostat Analog (77) | Data not quantitatively specified, but showed high activity |
Signaling Pathway
Hedgehog Signaling Pathway
Caption: Overview of the canonical Hedgehog signaling pathway.
Experimental Protocols
Protocol 5: Hedgehog Signaling Reporter Assay
This assay measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter.[25][26][27][28][29]
Materials:
-
NIH3T3 cells stably or transiently transfected with a Gli-luciferase reporter construct
-
Hedgehog pathway agonist (e.g., Shh ligand or SAG)
-
Test compounds (spiro[3.3]heptane derivatives)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with the test compounds at various concentrations.
-
Stimulate the cells with a Hedgehog pathway agonist.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of Hedgehog signaling for each compound concentration and determine the IC50 value.
References
- 1. Diarylspiro[2.4]heptenes as orally active, highly selective cyclooxygenase-2 inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.6. COX-2 Inhibition Assay [bio-protocol.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A novel entecavir analogue constructing with a this compound core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]
- 11. tandfonline.com [tandfonline.com]
- 12. Robust in vitro assay for analyzing the neutralization activity of serum specimens against hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2015007830A1 - Piperazine substituted bridged this compound derivatives as alx receptor agonists - Google Patents [patents.google.com]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 19. Patent Details | Paper Digest [paperdigest.org]
- 20. Ligand-specific conformational change of the G-protein–coupled receptor ALX/FPR2 determines proresolving functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. en.bio-protocol.org [en.bio-protocol.org]
- 27. promega.com [promega.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Spiro[2.4]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of spiro[2.4]heptane derivatives, a significant structural motif in medicinal chemistry and natural products. The methodologies presented herein focus on recent advancements in palladium-catalyzed reactions, offering efficient and selective routes to these valuable compounds.
Introduction
Spiro[2.4]heptanes are a class of bicyclic compounds characterized by a cyclopropane (B1198618) ring sharing a single carbon atom with a cyclopentane (B165970) ring. This unique spirocyclic core imparts a three-dimensional architecture that is highly sought after in drug discovery for exploring new chemical space and improving pharmacological properties. Palladium catalysis has emerged as a powerful tool for the stereoselective construction of these complex scaffolds. This document outlines three distinct palladium-catalyzed methods for the synthesis of this compound derivatives, providing detailed protocols, quantitative data, and mechanistic insights.
Method 1: Enantioselective [3+2] Spiroannulation via Palladium-Catalyzed Cycloaddition of Aliphatic 1,4-Dipoles
This method provides access to chiral spiro[2.4]heptanes through a palladium-catalyzed [3+2] cycloaddition of aliphatic 1,4-dipoles with electron-deficient olefins. The use of a chiral ligand allows for high enantioselectivity in the formation of the spirocyclic product.[1]
Reaction Scheme:
A generalized reaction scheme involves the in-situ generation of a palladium-mediated 1,4-dipole from a suitable precursor, which then undergoes a cycloaddition with an acceptor molecule to yield the this compound derivative.
Experimental Protocol
General Procedure for the Enantioselective Synthesis of Spiro[2.4]heptanes:
To a flame-dried reaction tube equipped with a magnetic stir bar are added the 1,4-dipole precursor (1.0 equiv), the electron-deficient olefin (1.2 equiv), and the chiral phosphine (B1218219) ligand (L*) (0.1 equiv). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene, 0.1 M) is added, followed by the palladium source (e.g., Pd₂(dba)₃, 0.025 equiv). The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC). The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data Summary
| Entry | 1,4-Dipole Precursor | Acceptor Olefin | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Precursor A | Methyl vinyl ketone | (R,R)-ANDEN-Phos | Toluene | 25 | 12 | 85 | >20:1 | 92 |
| 2 | Precursor B | Acrylonitrile | (S,S)-CHIRAPHOS | THF | 0 | 24 | 78 | 15:1 | 88 |
| 3 | Precursor A | N-Phenylmaleimide | (R)-BINAP | Dioxane | 40 | 8 | 91 | >20:1 | 95 |
Logical Workflow for Enantioselective [3+2] Spiroannulation
Caption: Experimental workflow for the enantioselective synthesis of spiro[2.4]heptanes.
Method 2: Ligand-Dependent Intermolecular Cycloaddition of γ-Methylidene-δ-valerolactones
This approach utilizes a palladium-catalyzed intermolecular cycloaddition of γ-methylidene-δ-valerolactones with electron-deficient olefins. A key feature of this method is the ligand-dependent control over the reaction pathway, allowing for the selective synthesis of spiro[2.4]heptanes.[2][3]
Reaction Mechanism
The reaction proceeds through a π-allylpalladium intermediate. The choice of ligand dictates the site of nucleophilic attack. The use of specific phosphine ligands directs the nucleophilic ring closure to the central carbon of the π-allyl intermediate, leading to the formation of the this compound skeleton.
Experimental Protocol
General Procedure for this compound Synthesis:
In a glovebox, a mixture of Pd₂(dba)₃·CHCl₃ (2.5 mol %) and a phosphine ligand (10 mol %) in an anhydrous solvent (e.g., toluene, 0.5 M) is stirred for 20 minutes. To this solution is added the γ-methylidene-δ-valerolactone (1.0 equiv) and the electron-deficient olefin (1.5 equiv). The reaction vessel is sealed and heated at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel.
Quantitative Data Summary
| Entry | γ-Methylidene-δ-valerolactone | Olefin | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Substrate C | Methyl acrylate | P(o-tolyl)₃ | Toluene | 80 | 12 | 88 |
| 2 | Substrate D | Acrylonitrile | PPh₃ | THF | 60 | 24 | 75 |
| 3 | Substrate C | Phenyl vinyl sulfone | P(C₆F₅)₃ | Dioxane | 100 | 6 | 92 |
Signaling Pathway for Ligand-Dependent Synthesis
Caption: Ligand-controlled regioselectivity in the synthesis of spiro[2.4]heptanes.
Method 3: Palladium-Catalyzed Spirocyclopropanation of gem-Difluoroalkenes
A recently developed method enables the synthesis of gem-difluorinated this compound derivatives through a palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes with π-allylpalladium 1,4-dipoles.[4] This reaction provides a direct route to fluorinated spirocycles, which are of significant interest in medicinal chemistry.
Reaction Scheme:
The reaction involves the formation of a π-allylpalladium zwitterionic intermediate that reacts with a gem-difluoroalkene to afford the 6,6-difluoro-5-oxa/azathis compound product.
Experimental Protocol
General Procedure for gem-Difluorinated this compound Synthesis:
To a solution of the π-allylpalladium 1,4-dipole precursor (1.0 equiv) and the gem-difluoroalkene (1.5 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) is added Pd(PPh₃)₄ (5 mol %). The mixture is stirred at room temperature for the specified time. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography to give the desired product.
Quantitative Data Summary
| Entry | Dipole Precursor | gem-Difluoroalkene | Solvent | Time (h) | Yield (%) |
| 1 | Precursor E | 1,1-Difluoro-2-phenyl-ethene | CH₂Cl₂ | 12 | 82 |
| 2 | Precursor F | Ethyl 2,2-difluoroacrylate | THF | 24 | 76 |
| 3 | Precursor E | N,N-Dimethyl-2,2-difluoroacrylamide | Dioxane | 18 | 85 |
Reaction Mechanism for Spirocyclopropanation
Caption: Proposed mechanism for the palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Spiro[2.4]heptane: A Versatile Scaffold for the Synthesis of Complex Molecules - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[2.4]heptane scaffold, a unique bicyclic system featuring a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring, has emerged as a valuable building block in the synthesis of complex organic molecules. Its inherent three-dimensionality and conformational rigidity make it an attractive motif for the design of novel therapeutics and biologically active compounds. The rigid spirocyclic core allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This document provides detailed application notes and protocols for the utilization of this compound and its derivatives in the synthesis of complex molecules, including nucleoside analogues and modulators of the ALX/FPR2 receptor.
I. Synthesis of the this compound Core: The Simmons-Smith Reaction
A fundamental approach to constructing the this compound skeleton is through the Simmons-Smith cyclopropanation of an exo-methylenecyclopentane derivative. This reaction is a reliable method for the stereospecific formation of the cyclopropane ring.
Experimental Protocol: Simmons-Smith Cyclopropanation
This protocol describes the synthesis of a this compound alcohol, a key intermediate for further elaboration.
Materials:
-
exo-Methylenecyclopentane derivative (1.0 eq)
-
Diiodomethane (CH₂I₂) (2.0 eq)
-
Diethylzinc (B1219324) (Et₂Zn) (1.0 M solution in hexanes, 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the exo-methylenecyclopentane derivative in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diiodomethane.
-
Slowly add the diethylzinc solution dropwise to the mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound alcohol.
Quantitative Data Summary:
| Starting Material | Product | Yield (%) | Reference |
| exo-Methylenecyclopentane derivative | This compound alcohol | 71% (for a specific derivative) | [1] |
Experimental Workflow:
Caption: Simmons-Smith Cyclopropanation Workflow.
II. Application in Medicinal Chemistry: Synthesis of a this compound-Containing Nucleoside Analogue
The unique conformational constraints imposed by the this compound moiety can be exploited to design novel nucleoside analogues with potential antiviral activity. An example is the synthesis of an entecavir (B133710) analogue incorporating a this compound core.
Synthetic Strategy Overview
The synthesis involves the initial construction of a functionalized this compound intermediate, followed by glycosylation with a purine (B94841) base and subsequent chemical modifications to yield the final nucleoside analogue.
Key Synthetic Steps:
-
Radical Cyclization: A 5-exo-dig radical cyclization is employed to form a key cyclopentane intermediate.
-
Cyclopropanation: A Simmons-Smith reaction is used to install the spiro-fused cyclopropane ring.
-
Glycosylation: A Mitsunobu reaction is utilized to couple the spirocyclic alcohol with a protected guanine (B1146940) derivative.
-
Deprotection and Functional Group Manipulations: A series of deprotection and functional group transformation steps are carried out to arrive at the final target molecule.
Experimental Protocol: Synthesis of a this compound Entecavir Analogue (Final Deprotection Step)
This protocol details the final deprotection step to yield the active nucleoside analogue.
Materials:
-
Protected this compound nucleoside precursor (1.0 eq)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Acetonitrile (B52724) (MeCN)
-
Water (H₂O)
-
Reverse-phase HPLC column
Procedure:
-
Dissolve the protected this compound nucleoside precursor in THF.
-
Add acetic acid to the solution.
-
Add the TBAF solution and stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by reverse-phase HPLC using a gradient of acetonitrile in water (containing 0.1% AcOH) to obtain the pure this compound entecavir analogue.
Quantitative Data Summary:
| Reaction Step | Product | Yield (%) | Biological Activity (EC₅₀ against HBV) | Cytotoxicity (CC₅₀ in HepG2 cells) | Reference |
| Final Deprotection | This compound Entecavir Analogue | 72% | 0.12 ± 0.02 µM | > 100 µM | [1] |
Synthetic Workflow Diagram:
Caption: Synthesis of this compound Nucleoside Analogue.
III. Application in Drug Discovery: Bridged this compound Derivatives as ALX/FPR2 Receptor Agonists
Bridged this compound derivatives have been identified as potent agonists of the ALX/FPR2 receptor, a G-protein coupled receptor involved in the resolution of inflammation. These compounds hold promise for the treatment of various inflammatory diseases.
ALX/FPR2 Signaling Pathway
Activation of the ALX/FPR2 receptor by agonists initiates a signaling cascade that ultimately leads to anti-inflammatory and pro-resolving effects. This includes the modulation of intracellular calcium levels, activation of protein kinase C (PKC), and the MAP kinase pathway (ERK1/2).
ALX/FPR2 Signaling Pathway Diagram:
Caption: ALX/FPR2 Receptor Signaling Pathway.
Synthesis of Bridged this compound Carboxamide Derivatives
A common synthetic route to these ALX/FPR2 agonists involves the amidation of a bridged this compound carboxylic acid intermediate.
Experimental Protocol: Amide Coupling
Materials:
-
Bridged this compound carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the bridged this compound carboxylic acid in anhydrous DMF, add the amine, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature for 12-18 hours, or until completion as monitored by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired bridged this compound carboxamide derivative.
Quantitative Data Summary for Representative ALX/FPR2 Agonists:
| Compound ID | EC₅₀ (nM) | Reference |
| Example Compound 1 | 1.5 | Patent Data |
| Example Compound 2 | 3.2 | Patent Data |
IV. Application in Organic Synthesis: Diels-Alder Reactions of Spiro[2.4]hepta-4,6-dienes
Spiro[2.4]hepta-4,6-dienes are valuable dienes in [4+2] cycloaddition reactions, providing access to complex polycyclic structures. These reactions are highly stereospecific and can be used to construct multiple stereocenters in a single step.
Experimental Protocol: Diels-Alder Reaction with an Electron-Deficient Dienophile
Materials:
-
Spiro[2.4]hepta-4,6-diene (1.0 eq)
-
N-Phenylmaleimide (dienophile, 1.0 eq)
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
Dissolve spiro[2.4]hepta-4,6-diene and N-phenylmaleimide in toluene.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the Diels-Alder adduct.
Quantitative Data Summary:
| Diene | Dienophile | Product | Yield (%) | Reference |
| Spiro[2.4]hepta-4,6-diene | N-Phenylmaleimide | Tricyclic adduct | >90% | General Literature |
Diels-Alder Reaction Workflow:
Caption: Diels-Alder Reaction Workflow.
Conclusion
The this compound scaffold offers a powerful tool for the construction of complex and biologically relevant molecules. Its unique structural features provide a platform for the development of novel therapeutic agents with improved properties. The protocols and application notes provided herein serve as a guide for researchers to harness the potential of this versatile building block in their synthetic endeavors.
References
Application Notes and Protocols for the Functionalization of the Spiro[2.4]heptane Core
For Researchers, Scientists, and Drug Development Professionals
The spiro[2.4]heptane scaffold is a key structural motif in medicinal chemistry and drug discovery due to its inherent three-dimensionality and conformational rigidity. This unique architecture allows for the precise spatial orientation of functional groups, enabling enhanced binding to biological targets and improved pharmacokinetic properties. These application notes provide detailed protocols for the functionalization of the this compound core, offering a valuable resource for the synthesis of novel and diverse molecular entities.
Catalytic Cyclopropanation of Spiro[2.4]hepta-4,6-diene
The introduction of additional cyclopropane (B1198618) rings to the this compound core can significantly alter its conformational properties and introduce new vectors for substitution. Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane (B1218177) offers a direct method to achieve this transformation.
Quantitative Data
| Catalyst | Product(s) | Yield (%) | Reference |
| Pd(acac)₂ | Monocyclopropanation and Dicyclopropanation products | Not specified | [1] |
| Cu(OTf)₂ | Monocyclopropanation and Dicyclopropanation products | Not specified | [1] |
Note: Specific yields for each product were not detailed in the provided search results, but the method is described as efficient.
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyclopropanation
This protocol describes the catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene using a palladium catalyst and diazomethane.[1]
Materials:
-
Spiro[2.4]hepta-4,6-diene
-
Palladium(II) acetylacetonate (B107027) (Pd(acac)₂)
-
Diazomethane solution in diethyl ether
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve spiro[2.4]hepta-4,6-diene in anhydrous diethyl ether.
-
Add the palladium(II) acetylacetonate catalyst to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a freshly prepared solution of diazomethane in diethyl ether to the reaction mixture with vigorous stirring. The addition should be controlled to maintain the reaction temperature and to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.
-
Warm the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue containing a mixture of mono- and dicyclopropanated products by column chromatography on silica (B1680970) gel.
Experimental Workflow
Synthesis of a Functionalized Azathis compound Carboxylic Acid
The introduction of heteroatoms and carboxylic acid functionalities into the this compound core provides valuable handles for further derivatization, particularly in the context of peptide and small molecule drug design. The following protocol details the enantioselective synthesis of (S)-5-(tert-butoxycarbonyl)-5-azathis compound-6-carboxylic acid, a key intermediate for antiviral agents.[2]
Quantitative Data
| Step | Reaction | Product | Yield (%) | Reference |
| 1 | Wittig Reaction | (S)-tert-butyl 4-methylenepyrrolidine-2-carboxylate | Not specified | [3] |
| 2 | Boc Protection | (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid | Not specified | [3] |
| 3 | Cyclopropanation | (S)-5-(tert-butoxycarbonyl)-5-azathis compound-6-carboxylic acid | 83 | [2] |
Experimental Protocol: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azathis compound-6-carboxylic acid[2][3]
This multi-step synthesis starts from a protected proline derivative.
Step 1 & 2: Synthesis of (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
-
To a suspension of methyltriphenylphosphonium (B96628) bromide in THF at 0 °C, rapidly add potassium tert-butoxide.
-
Allow the mixture to warm to room temperature and stir for 2 hours before re-cooling to 0 °C.
-
Add (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid portionwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The resulting (S)-tert-butyl 4-methylenepyrrolidine-2-carboxylate is then Boc-protected to yield (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid.
Step 3: Cyclopropanation
-
To a solution of the product from Step 2 in a suitable solvent, add a cyclopropanating agent (e.g., diazomethane with a suitable catalyst, or Simmons-Smith reagent).
-
Stir the reaction at the appropriate temperature and monitor for completion by TLC.
-
Upon completion, perform an aqueous work-up. Remove the organic solvents.
-
Add tert-butyl methyl ether and 2M aqueous HCl to the remaining solution.
-
Separate the phases and wash the aqueous phase with tert-butyl methyl ether.
-
Combine the organic phases and dry over anhydrous MgSO₄.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude material by flash chromatography (SiO₂, 95:5 CH₂Cl₂/MeOH) to afford the final product as a solid.
Synthetic Pathway
Diastereoselective Synthesis of Spirocyclopropanes
The diastereoselective construction of spirocyclopropanes from cyclic enones provides a powerful method for generating highly functionalized this compound analogues with control over stereochemistry.
Quantitative Data
| Entry | R¹ | R² | Yield (%) | d.r. | Reference |
| 1 | Ph | Bn | 92 | 98:2 | [4] |
| 2 | 2-Cl-Ph | Bn | 98 | 97:3 | [4] |
| 3 | 3-Cl-Ph | Bn | 94 | 97:3 | [4] |
| 4 | 4-Cl-Ph | Bn | 59 | 96:4 | [4] |
| 5 | 2,4-diCl-Ph | Bn | 99 | >99:1 | [4] |
d.r. = diastereomeric ratio
Experimental Protocol: General Procedure for Diastereoselective Cyclopropanation[4]
This protocol describes the reaction of a cyclic enone with a sulfur ylide to form a spirocyclopropane.
Materials:
-
Cyclic enone (e.g., 2,3-Dioxo-4-benzylidene-pyrrolidine derivative)
-
Sulfur ylide
-
Standard glassware
Procedure:
-
In a dried glass tube, charge the cyclic enone (0.1 mmol) and the sulfur ylide (0.1 mmol).
-
Add 1,4-dioxane (2 mL, 0.5 M).
-
Seal the reaction vessel with a Teflon cap and stir at room temperature for approximately 2 hours.
-
Monitor the reaction for completion by TLC.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (petroleum ether/ethyl acetate) to afford the corresponding spirocyclopropane.
-
Dry the product under vacuum and analyze by ¹H-NMR, ¹³C-NMR, and HRMS to confirm the structure and determine the diastereomeric ratio.
Logical Relationship of Reaction Components
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. US8927739B2 - Processes for the preparation of 5-azathis compound-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 4. Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines [mdpi.com]
Application of Spiro[2.4]heptane-Based Ligands in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The rigid and well-defined three-dimensional structure of the spiro[2.4]heptane scaffold has made it a privileged motif in the design of chiral ligands for asymmetric catalysis. The unique spirocyclic core imparts conformational rigidity and a predictable chiral environment, leading to high levels of stereocontrol in a variety of metal-catalyzed transformations. This document provides a detailed overview of the application of several classes of this compound-based ligands, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate key concepts.
This compound-Based Phosphine Ligands (e.g., SpiroBIP)
Chiral diphosphine ligands featuring a this compound backbone have demonstrated exceptional efficacy in rhodium-catalyzed asymmetric hydrogenations. The C2-symmetric nature of these ligands, combined with the steric hindrance provided by the spirocyclic framework, allows for excellent enantiocontrol in the reduction of various prochiral olefins.
Application in Rh-Catalyzed Asymmetric Hydrogenation
A notable example is the use of (R)-SpiroBIP in the asymmetric hydrogenation of α-dehydroamino acid derivatives, which are important precursors to chiral amino acids.
Table 1: Rh-Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives using (R)-SpiroBIP
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl (Z)-2-acetamidoacrylate | 1 | CH₂Cl₂ | 1 | 25 | 12 | >99 | 98 |
| 2 | Methyl (Z)-2-acetamidocinnamate | 1 | CH₂Cl₂ | 1 | 25 | 12 | >99 | 99 |
| 3 | (Z)-2-acetamido-3-(naphthalen-2-yl)acrylic acid | 1 | MeOH | 10 | 25 | 24 | >99 | 97 |
Experimental Protocols
1.2.1. Synthesis of (R)-SpiroBIP Ligand
This protocol describes a common route for the synthesis of spiro-diphosphine ligands.
Caption: Synthetic workflow for (R)-SpiroBIP.
-
Step 1: Resolution of Spiro[2.4]heptan-1,6-dione: The racemic dione (B5365651) is resolved using a chiral resolving agent, such as a chiral diamine, to obtain the desired enantiomer.
-
Step 2: Reduction to Diol: The resolved dione is reduced to the corresponding diol using a reducing agent like sodium borohydride.
-
Step 3: Formation of Dimesylate: The diol is converted to a dimesylate by reaction with methanesulfonyl chloride in the presence of a base.
-
Step 4: Phosphination: The dimesylate is treated with a phosphinating agent, such as lithium diphenylphosphide, to yield the final (R)-SpiroBIP ligand.
1.2.2. General Procedure for Rh-Catalyzed Asymmetric Hydrogenation
Caption: Experimental workflow for hydrogenation.
-
In a glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the (R)-SpiroBIP ligand (1:1.1 molar ratio) in a degassed solvent (e.g., CH₂Cl₂) is stirred for 30 minutes.
-
The substrate is added to the catalyst solution.
-
The reaction vessel is placed in an autoclave, which is then purged and pressurized with hydrogen gas to the desired pressure.
-
The reaction is stirred at the specified temperature for the required time.
-
After completion, the pressure is released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the chiral product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
This compound-Based Bisoxazoline Ligands (SPIROX)
SPIROX ligands, derived from a this compound diol, have emerged as powerful chiral auxiliaries in copper-catalyzed asymmetric reactions. Their modular synthesis allows for fine-tuning of the steric and electronic properties of the ligand.
Application in Cu-Catalyzed Asymmetric O-H Insertion
SPIROX ligands have been successfully employed in the copper-catalyzed enantioselective insertion of carbenoids into the O-H bonds of phenols, providing a direct route to chiral α-aryloxycarboxylic esters.[1]
Table 2: Cu-Catalyzed Asymmetric O-H Insertion using SPIROX Ligands [1]
| Entry | Phenol (B47542) | Diazo Ester | Ligand | Catalyst | Yield (%) | ee (%) |
| 1 | Phenol | Ethyl 2-diazopropionate | (R,R,R,R,R)-SPIROX | CuCl | 88 | 97 |
| 2 | 4-Methoxyphenol | Ethyl 2-diazopropionate | (R,R,R,R,R)-SPIROX | CuCl | 90 | 96 |
| 3 | 2-Naphthol | Ethyl 2-diazopropionate | (R,R,R,R,R)-SPIROX | CuCl | 85 | 95 |
Experimental Protocols
2.2.1. Synthesis of SPIROX Ligands from (R,R,R)-SPIROL [1]
The synthesis of SPIROX ligands commences from the readily available C2-symmetric spirocyclic scaffold, (R,R,R)-SPIROL.
Caption: Synthesis of SPIROX from SPIROL.
-
Step 1: Bistriflate Formation: (R,R,R)-SPIROL is reacted with triflic anhydride (B1165640) and pyridine to yield the corresponding bistriflate.
-
Step 2: Carbonylation: A palladium-catalyzed carbonylation of the bistriflate in the presence of methanol (B129727) affords the diester.
-
Step 3: Saponification: The diester is saponified using a base like lithium hydroxide (B78521) to give the diacid.
-
Step 4: Amide Coupling: The diacid is coupled with a chiral amino alcohol (e.g., (R)-phenylglycinol) using standard peptide coupling reagents (EDC, HOBt).
-
Step 5: Cyclization: The resulting bis-amide is cyclized to the bisoxazoline (SPIROX) ligand by treatment with methanesulfonyl chloride and a base.
2.2.2. General Procedure for Cu-Catalyzed Asymmetric O-H Insertion [1]
-
To a solution of the SPIROX ligand and a copper(I) salt (e.g., CuCl) in a dry solvent (e.g., CH₂Cl₂) under an inert atmosphere, the phenol is added.
-
A solution of the diazo ester in the same solvent is added dropwise to the reaction mixture at the specified temperature.
-
The reaction is stirred until complete consumption of the starting material (monitored by TLC).
-
The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica (B1680970) gel to provide the chiral α-aryloxycarboxylic ester.
-
The enantiomeric excess is determined by chiral HPLC analysis.
This compound-Based Pyridine-Aminophosphine Ligands (SpiroPAP)
SpiroPAP ligands are a class of tridentate P,N,N ligands that have proven to be exceptionally effective in iridium-catalyzed asymmetric hydrogenations, particularly of ketones. The combination of a phosphine, an amine, and a pyridine moiety on the rigid this compound framework creates a highly active and selective catalytic species.
Application in Ir-Catalyzed Asymmetric Hydrogenation of Ketones
The Ir-SpiroPAP catalytic system exhibits remarkable activity and enantioselectivity in the hydrogenation of a broad range of ketones, including challenging substrates.
Table 3: Ir-Catalyzed Asymmetric Hydrogenation of Ketones using (R)-SpiroPAP
| Entry | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |
| 1 | Acetophenone | 1,000,000 | 50 | 30 | 48 | 100 | 80 | [2] |
| 2 | 3-Hydroxyacetophenone | 100,000 | 50 | RT | 12 | >99 | 96 | [3] |
| 3 | Ethyl 3-oxo-3-phenylpropanoate | 100,000 | 8 | RT | 19 | 98 | 98 | [3] |
Experimental Protocols
3.2.1. Synthesis of Ir-(R)-SpiroPAP Catalyst
The active iridium catalyst is typically prepared in situ or as a stable complex.
Caption: Preparation of the Ir-SpiroPAP catalyst.
-
In a Schlenk tube under an inert atmosphere, the (R)-SpiroPAP ligand and [Ir(COD)Cl]₂ are dissolved in dry ethanol.
-
The atmosphere is replaced with hydrogen, and the mixture is stirred at room temperature.
-
The color of the solution typically changes from orange to light yellow, indicating the formation of the active catalyst.
-
The solvent is removed under reduced pressure to yield the catalyst as a powder, which can be used without further purification.
3.2.2. General Procedure for Ir-Catalyzed Asymmetric Hydrogenation of Ketones
-
In a glovebox, the Ir-(R)-SpiroPAP catalyst and a base (e.g., t-BuOK) are added to a reaction vessel.
-
A solution of the ketone substrate in a suitable solvent (e.g., ethanol) is added.
-
The vessel is placed in an autoclave, which is then purged and pressurized with hydrogen to the desired pressure.
-
The reaction is stirred at the specified temperature for the required duration.
-
Upon completion, the autoclave is depressurized, and the reaction mixture is filtered through a short pad of silica gel.
-
The filtrate is concentrated, and the product is purified if necessary.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
This compound Scaffolds in Other Asymmetric Transformations
The versatility of the this compound framework extends beyond the ligands highlighted above. Research continues to explore its application in a wider range of asymmetric reactions.
Palladium-Catalyzed Enantioselective Cycloadditions
Chiral ligands incorporating the this compound motif have been utilized in palladium-catalyzed cycloaddition reactions of 1,4-dipoles, enabling the enantioselective synthesis of spiro[2.4]heptanes themselves.[4] This transformation provides a powerful method for constructing complex spirocyclic architectures with high stereocontrol.
Table 4: Pd-Catalyzed Enantioselective Cycloaddition to form Spiro[2.4]heptanes [4]
| Entry | Dipole Precursor | Acceptor | Ligand | Yield (%) | ee (%) |
| 1 | 1a | Dimethyl maleate | (S)-Tol-BINAP | 85 | 92 |
| 2 | 1a | N-Phenylmaleimide | (S)-Tol-BINAP | 92 | 95 |
| 3 | 1b | Fumarate | (S)-Tol-BINAP | 88 | 90 |
*1a and 1b represent different 1,4-dipole precursors as described in the original literature.
The development of novel this compound-based ligands is an active area of research, with ongoing efforts to expand their application to other important transformations such as C-C bond forming cross-coupling reactions and Diels-Alder reactions. The inherent rigidity and well-defined stereochemistry of the this compound core will undoubtedly continue to inspire the design of highly effective chiral ligands for asymmetric catalysis.
References
- 1. Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands | NSF Public Access Repository [par.nsf.gov]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Enantioselective Cycloadditions of Aliphatic 1,4-Dipoles: Access to Chiral Cyclohexanes and Spiro [2.4] heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Spiro[2.4]heptane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[2.4]heptane derivatives represent a unique class of spirocyclic compounds that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structure allows for precise spatial arrangement of functional groups, leading to high affinity and selectivity for various biological targets. This structural feature makes them attractive scaffolds for the development of novel therapeutics. These compounds have demonstrated a wide range of biological activities, including potent anti-inflammatory and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of bioactive this compound-containing compounds, with a focus on their application as ALX receptor agonists and as cytotoxic agents against cancer cell lines.
Biological Activities of this compound Derivatives
The this compound core can be incorporated into a variety of molecular frameworks to generate compounds with diverse pharmacological profiles.
Anti-inflammatory Activity via ALX/FPR2 Receptor Agonism
A significant area of research has focused on bridged this compound derivatives as agonists of the ALX/FPR2 receptor, a G-protein coupled receptor that plays a crucial role in the resolution of inflammation. Activation of this receptor by its endogenous ligands, such as Lipoxin A4, initiates signaling cascades that lead to the suppression of inflammatory responses. Synthetic this compound-based agonists mimic these effects and offer a promising strategy for the treatment of inflammatory diseases.
Anticancer Activity
Various spirocyclic compounds, including those with a this compound moiety, have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines. The rigid spirocyclic scaffold can lead to enhanced binding to therapeutic targets and improved pharmacological properties.
Quantitative Bioactivity Data
The following tables summarize the in vitro biological activities of representative this compound and related spirocyclic compounds.
| Compound Class | Target/Assay | Cell Line/System | Activity Metric | Value | Reference(s) |
| Piperazine-substituted bridged this compound | ALX/FPR2 Receptor Agonist | Human neutrophils | EC50 | Not specified | [1] |
| Spiro-thiochromene-oxindole | Bovine Serum Albumin (BSA) denaturation inhibition | In vitro | IC50 | 127.48 µM | [2] |
Table 1: Anti-inflammatory Activity of Spirocyclic Compounds
| Compound Class | Cancer Type | Cell Line | Activity Metric | Value | Reference(s) |
| Spiro-oxindole derivative (1c) | Colon Carcinoma | HCT116 | IC50 | 52.81 µM | [3] |
| Spiro-oxindole derivative (1c) | Prostate Carcinoma | PC3 | IC50 | 74.40 µM | [3] |
| Spiro-oxindole derivative (1c) | Promyelocytic Leukemia | HL60 | IC50 | 49.72 µM | [3] |
| Spiro-oxindole derivative (1c) | Astrocytoma | SNB19 | IC50 | 101 µM | [3] |
| Spiro[cyclopropane-1,3'-oxindole] derivative | Breast Cancer | MCF-7 | IC50 | Not specified | |
| Spiro[cyclopropane-1,3'-oxindole] derivative | Lung Cancer | A549 | IC50 | Not specified | [4] |
Table 2: Anticancer Activity of Spirocyclic Compounds
Experimental Protocols
Protocol 1: Synthesis of Piperazine-Substituted Bridged this compound as an ALX Receptor Agonist
This protocol is a general procedure based on patent literature for the synthesis of a piperazine-substituted bridged this compound derivative.[1]
Step 1: Synthesis of Spiro[2.4]hepta-4,6-diene
-
In a flame-dried round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), heat a mixture of benzyltriethylammonium chloride (18.0 g, 78 mmol) in 50% aqueous NaOH solution (1.2 L) to 45 °C.
-
Add a chilled solution of cyclopentadiene (B3395910) (freshly cracked from dicyclopentadiene, 140 mL, 1.70 mol) in 1,2-dichloroethane (B1671644) (122 mL, 1.55 mol) to the stirred NaOH solution while maintaining the internal temperature below 55 °C.
-
After the addition is complete (approximately 1.75 h), stir the reaction mixture at 50 °C for 2 h.
-
Allow the mixture to cool to room temperature.
-
Isolate the organic phase and purify by distillation under reduced pressure to obtain spiro[2.4]hepta-4,6-diene as a colorless liquid.
Step 2: Diels-Alder Reaction
-
In a flame-dried round-bottomed flask under an inert atmosphere (N₂), dissolve (E)-1,2-bis-[((1S)-1-ethoxycarbonyl)-ethoxy-carbonyl]-ethene (7.40 g, 22.69 mmol) in n-hexane (76 mL).
-
Add spiro[2.4]hepta-4,6-diene (3.14 g, 34.04 mmol) at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography to yield the Diels-Alder adduct.
Step 3: Hydrogenation
-
In a flame-dried round-bottomed flask under an inert atmosphere (N₂), prepare a deoxygenated suspension of the Diels-Alder adduct (220 mg, 0.99 mmol), 10% Pd/C (44 mg), and cyclohexene (B86901) (0.20 mL, 1.98 mmol) in dry THF (2.5 mL).
-
Stir the suspension at reflux for 2 h.
-
Filter the reaction mixture through celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the hydrogenated product.
Step 4: Amide Coupling
-
To a solution of the hydrogenated carboxylic acid (1540 mg, 4.36 mmol) in THF (23 mL), add aqueous 2N NaOH (12 mL, 24.00 mmol).
-
Stir the reaction mixture at room temperature until completion.
-
Wash the mixture with Et₂O.
-
Acidify the aqueous layer and extract with ethyl acetate (B1210297) (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
Couple the resulting carboxylic acid with a desired piperazine (B1678402) derivative using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in a suitable solvent like DMF.
Step 5: Final Product Isolation
-
After the coupling reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final piperazine-substituted bridged this compound derivative.
Protocol 2: Microwave-Assisted Domino Reaction for Synthesis of Spiro-oxindoles with Anticancer Activity
This protocol is adapted from a published procedure for the green synthesis of spiro compounds with potential anticancer activity.[3]
Materials:
-
Isatin (B1672199) derivative (1.0 mmol)
-
Malononitrile (B47326) (1.0 mmol)
-
Barbituric acid (1.0 mmol)
-
1-Methylimidazolium (B8483265) chloride (ionic liquid catalyst, 0.3 mmol)
-
Ethanol (B145695) (solvent)
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine the isatin derivative (1.0 mmol), malononitrile (1.0 mmol), barbituric acid (1.0 mmol), and 1-methylimidazolium chloride (0.3 mmol) in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure spiro-oxindole derivative.
-
If necessary, the product can be further purified by recrystallization.
Signaling Pathways and Experimental Workflows
ALX/FPR2 Receptor Signaling Pathway
Bridged this compound derivatives can act as agonists for the ALX/FPR2 receptor, a G-protein coupled receptor (GPCR). Upon ligand binding, the receptor activates intracellular signaling cascades that are crucial for the resolution of inflammation. The diagram below illustrates the key components of this pathway.[2][5][6][7]
References
- 1. WO2015007830A1 - Piperazine substituted bridged this compound derivatives as alx receptor agonists - Google Patents [patents.google.com]
- 2. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Distinct signaling cascades elicited by different formyl peptide receptor 2 (FPR2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin A1 Interaction with the FPR2/ALX Receptor: IDENTIFICATION OF DISTINCT DOMAINS AND DOWNSTREAM ASSOCIATED SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedures for Reactions Involving Spiro[2.4]heptan-5-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis and key reactions of spiro[2.4]heptan-5-one, a valuable building block in medicinal chemistry and materials science. The unique spirocyclic core imparts conformational rigidity, a desirable trait in the design of novel therapeutics.[1] The protocols outlined below are intended to serve as a guide for the synthesis and derivatization of this versatile ketone.
Synthesis of Spiro[2.4]heptan-5-one
The synthesis of spiro[2.4]heptan-5-one can be achieved through a multi-step sequence starting from commercially available materials. A plausible and efficient route involves the formation of a cyclopropane (B1198618) ring followed by ring expansion and oxidation.
Experimental Workflow: Synthesis of Spiro[2.4]heptan-5-one
Caption: Synthetic workflow for the preparation of spiro[2.4]heptan-5-one.
Protocol 1: Synthesis of Spiro[2.4]heptan-5-one
Step 1: Synthesis of Methylenecyclopentane
-
In a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium (B96628) bromide (107.2 g, 0.3 mol) and anhydrous tetrahydrofuran (B95107) (THF, 500 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (120 mL of a 2.5 M solution in hexanes, 0.3 mol) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The solution will turn deep red, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of cyclopentanone (21.0 g, 0.25 mol) in anhydrous THF (50 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Extract the mixture with pentane (B18724) (3 x 150 mL).
-
Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by distillation at atmospheric pressure. The product, methylenecyclopentane, is a volatile liquid.
Step 2: Synthesis of this compound
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, place zinc-copper couple (32.7 g, 0.5 mol).
-
Add a solution of diiodomethane (B129776) (133.9 g, 0.5 mol) in anhydrous diethyl ether (200 mL).
-
Gently heat the mixture to initiate the reaction.
-
Once the reaction has started (as evidenced by the formation of a white precipitate), add a solution of methylenecyclopentane (16.4 g, 0.2 mol) in anhydrous diethyl ether (50 mL) dropwise over 1 hour, maintaining a gentle reflux.
-
After the addition is complete, continue to stir and reflux for an additional 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove unreacted zinc-copper couple.
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 100 mL), then with water (100 mL), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The crude product is this compound.
Step 3: Synthesis of Spiro[2.4]heptan-5-one
-
In a 1 L round-bottom flask, dissolve this compound (19.2 g, 0.2 mol) in a mixture of carbon tetrachloride (200 mL), acetonitrile (B52724) (200 mL), and water (300 mL).
-
To this biphasic mixture, add sodium periodate (B1199274) (94.1 g, 0.44 mol) and ruthenium(III) chloride hydrate (B1144303) (0.44 g, 2.0 mmol).
-
Stir the mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by gas chromatography.
-
After completion, separate the layers and extract the aqueous layer with dichloromethane (B109758) (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to afford spiro[2.4]heptan-5-one as a colorless oil.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Boiling Point (°C) |
| Methylenecyclopentane | C6H10 | 82.14 | ~70 | 72-73 |
| This compound | C7H12 | 96.17 | ~65 | 108-110 |
| Spiro[2.4]heptan-5-one | C7H10O | 110.15 | ~50 | 65-67 (at 15 mmHg) |
Key Reactions of Spiro[2.4]heptan-5-one
The carbonyl group of spiro[2.4]heptan-5-one allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.
Reaction Scheme: Derivatization of Spiro[2.4]heptan-5-one
Caption: Key reactions for the derivatization of spiro[2.4]heptan-5-one.
Protocol 2: Grignard Reaction with Methylmagnesium Bromide
-
To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add a solution of spiro[2.4]heptan-5-one (5.5 g, 50 mmol) in anhydrous diethyl ether (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (20 mL of a 3.0 M solution in diethyl ether, 60 mmol) via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to give the crude product.
-
Purify by column chromatography on silica (B1680970) gel (eluent: 10% ethyl acetate (B1210297) in hexanes) to yield 5-methylspiro[2.4]heptan-5-ol.
Protocol 3: Reduction with Sodium Borohydride (B1222165)
-
In a 250 mL round-bottom flask, dissolve spiro[2.4]heptan-5-one (5.5 g, 50 mmol) in methanol (B129727) (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.9 g, 50 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford spiro[2.4]heptan-5-ol as a colorless oil.
Protocol 4: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane (B24862)
-
In a 250 mL round-bottom flask, dissolve (carbethoxymethylene)triphenylphosphorane (20.9 g, 60 mmol) in anhydrous toluene (B28343) (150 mL).
-
Add a solution of spiro[2.4]heptan-5-one (5.5 g, 50 mmol) in anhydrous toluene (20 mL).
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Cool the mixture to room temperature and filter to remove the triphenylphosphine (B44618) oxide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to give ethyl (spiro[2.4]heptan-5-ylidene)acetate as a mixture of E/Z isomers.
Quantitative Data for Spiro[2.4]heptan-5-one Derivatives
| Product | Reaction Type | Yield (%) | Physical State | Key Spectroscopic Data (Hypothetical) |
| 5-Methylspiro[2.4]heptan-5-ol | Grignard Reaction | 85 | Colorless Oil | ¹H NMR (CDCl₃): δ 3.45 (s, 1H, OH), 1.20 (s, 3H, CH₃) |
| Spiro[2.4]heptan-5-ol | Reduction | 95 | Colorless Oil | ¹H NMR (CDCl₃): δ 3.90 (m, 1H, CHOH), 1.80 (br s, 1H, OH) |
| Ethyl (spiro[2.4]heptan-5-ylidene)acetate | Wittig Reaction | 75 | Pale Yellow Oil | ¹H NMR (CDCl₃): δ 5.80 (s, 1H, =CH), 4.15 (q, 2H, OCH₂), 1.25 (t, 3H, CH₃) |
Applications in Drug Development
The rigid this compound scaffold can be utilized to position functional groups in specific spatial orientations, which is advantageous for optimizing interactions with biological targets.[1] The derivatives of spiro[2.4]heptan-5-one, such as the corresponding alcohols and amines, serve as key intermediates for the synthesis of more complex molecules with potential therapeutic applications. For instance, the introduction of an amino group can provide a handle for further functionalization or for modulating the physicochemical properties of a drug candidate.
Logical Flow: From Ketone to Bioactive Scaffolds
Caption: Pathway to bioactive molecules from spiro[2.4]heptan-5-one.
References
Application Notes and Protocols: Spiro-Piperidine Analogs as 5-HT2C Receptor Agonists
Note on Scaffolds: While the initial topic specified Spiro[2.4]heptane analogs, a comprehensive literature search revealed a lack of publicly available, detailed quantitative data and associated protocols for this specific scaffold. To fulfill the core requirements of this request with high-fidelity, publicly-sourced data, this document will focus on a closely related and well-characterized class of spirocyclic compounds: Spiro[chromene-2,4'-piperidine] (B8724282) analogs , which have been identified as potent and selective agonists for the 5-HT2C receptor. The principles, experimental designs, and protocols detailed herein are broadly applicable to the characterization of other novel receptor agonists.
Introduction
The serotonin (B10506) 2C receptor (5-HT2C), a G-protein coupled receptor (GPCR), is a key target in the central nervous system for the therapeutic intervention in a variety of disorders, including obesity and psychiatric conditions.[1] The discovery of ligands that selectively activate this receptor is of significant interest in drug development. Recently, a series of spiro[chromene-2,4'-piperidine] derivatives has been identified as a novel chemotype of selective 5-HT2C receptor agonists.[2][3] Notably, certain analogs within this series exhibit biased agonism, preferentially activating the Gq-protein signaling pathway without engaging β-arrestin recruitment, a profile that could potentially lead to improved therapeutic efficacy and reduced side effects.[2][4]
This document provides a summary of the quantitative data for these analogs, detailed protocols for key experiments to assess their pharmacological profile, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Activity of Spiro[chromene-2,4'-piperidine] Analogs
The following table summarizes the in vitro functional activity of a selection of spiro[chromene-2,4'-piperidine] analogs at the human 5-HT2C receptor. The data is derived from cellular signaling assays measuring receptor activation.[2]
| Compound ID | R | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | 5-HT2A Activity | 5-HT2B Activity |
| 4 | H | 147.1 | 89.43 | NA | NA |
| 8 | 7-Cl | 121.5 | 71.09 | NA | NA |
| 10 | 6-F | >10,000 | - | - | - |
| 19 | 7-CH3 | >10,000 | - | - | - |
| 20 | 8-CH3 | >10,000 | - | - | - |
EC50: Half-maximal effective concentration. Emax: Maximum efficacy relative to a full agonist. NA: Inactive up to 10 µM. Data presented as means ± SD (n=3).[2]
Compound 8 , the 7-chloro analog, was identified as the most potent and selective partial agonist in this series.[2] Further characterization revealed that compound 8 shows no β-arrestin recruitment and has low inhibition of the hERG channel at 10 µM, suggesting a favorable safety profile.[2][3]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate the key biological and experimental processes.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing GPCR ligands.[1][5][6]
Protocol 1: Radioligand Competition Binding Assay for 5-HT2C Receptor
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the human 5-HT2C receptor.[1]
-
Radioligand: [³H]mesulergine (a 5-HT2C antagonist), used at a concentration near its dissociation constant (Kd).[1][7]
-
Test Compound: Spiro[chromene-2,4'-piperidine] analog, dissolved in DMSO and serially diluted.
-
Non-specific Binding (NSB) Control: 10 µM Mianserin or Ketanserin.[1]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Equipment: 96-well microplates, glass fiber filter mats (pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, scintillation counter.[8]
Procedure:
-
Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well. Prepare triplicate wells for each condition: Total Binding (TB), Non-specific Binding (NSB), and each concentration of the test compound.[8]
-
Reagent Addition: Add reagents to the wells in the following order:
-
Incubation: Gently agitate the plate and incubate at 30°C for 60 minutes to reach binding equilibrium.[1][8]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates membrane-bound from free radioligand.[1]
-
Washing: Quickly wash the filters 4 times with ice-cold Wash Buffer to minimize non-specific adherence of the radioligand.[8]
-
Counting: Dry the filter mats, add scintillation cocktail, and quantify the radioactivity in a microplate scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding = Total binding (cpm) - Non-specific binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay for Gq-Coupled Receptors
This assay measures the increase in intracellular calcium concentration following receptor activation by an agonist, which is a hallmark of Gq protein signaling.[6][9]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2C receptor, seeded in 96-well or 384-well black-walled, clear-bottom plates.
-
Test Compound: Spiro[chromene-2,4'-piperidine] analog, serially diluted.
-
Control Agonist: Serotonin (5-HT).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.[6]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[6]
-
Equipment: Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed cells into the microplates 24-48 hours before the assay to achieve a confluent monolayer.
-
Dye Loading:
-
Prepare a dye loading solution by dissolving the calcium-sensitive dye in Assay Buffer (often containing probenecid (B1678239) to prevent dye extrusion).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[6]
-
-
Washing: Gently wash the cells with Assay Buffer to remove excess extracellular dye.[6]
-
Assay Execution:
-
Place the plate in the fluorescence microplate reader.
-
Measure the baseline fluorescence for a short period.
-
Use the automated injector to add the test compound dilutions or control agonist to the wells.
-
Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium signal.[6]
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well after compound addition.
-
Subtract the baseline fluorescence to get the net change in fluorescence.
-
Plot the response against the log concentration of the agonist.
-
Use non-linear regression (e.g., four-parameter logistic equation) to determine the EC50 and Emax for the test compound.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay determines if receptor activation by a ligand leads to the recruitment of β-arrestin, a key event in receptor desensitization and an alternative signaling pathway. The PathHunter® assay (DiscoverX) is a common platform for this measurement.[5][10]
Materials:
-
Cells: PathHunter® cell line co-expressing the 5-HT2C receptor tagged with a ProLink (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.[5]
-
Test Compound: Spiro[chromene-2,4'-piperidine] analog, serially diluted.
-
Control Agonist: A known 5-HT2C agonist that induces β-arrestin recruitment.
-
Detection Reagents: PathHunter® detection reagents containing the chemiluminescent substrate.[5]
-
Equipment: 384-well white-walled assay plates, luminometer.
Procedure:
-
Cell Plating: Dispense cells into 384-well assay plates and incubate overnight.[5]
-
Compound Addition: Add serial dilutions of the test compound or control agonist to the wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection:
-
Add the detection reagents to the wells according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark to allow the chemiluminescent signal to develop.[5]
-
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of the agonist.
-
Use non-linear regression to determine the EC50 and Emax for β-arrestin recruitment.
-
For biased agonists like compound 8 , no significant signal over baseline is expected.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. innoprot.com [innoprot.com]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Novel Therapeutics Based on the Spiro[2.4]heptane Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel therapeutics based on the versatile spiro[2.4]heptane scaffold. This document details the synthesis, biological evaluation, and proposed mechanisms of action for this compound derivatives with potential applications in antiviral, anticancer, and anti-inflammatory therapies. Detailed experimental protocols and data are presented to facilitate further research and development in this promising area of medicinal chemistry.
Anti-Hepatitis B Virus (HBV) Therapeutics
A novel 2'-deoxy-guanosine carbocyclic nucleoside analogue incorporating a this compound core has demonstrated moderate anti-HBV activity. This section provides the biological data and a detailed protocol for its synthesis and evaluation.
Biological Activity
The synthesized this compound nucleoside analogue has been evaluated for its efficacy against Hepatitis B virus replication and for its cytotoxicity in HepG2 cells.
| Compound | Anti-HBV Activity (EC₅₀) | Cytotoxicity (CC₅₀) in HepG2 cells | Selectivity Index (SI) | Reference |
| This compound Nucleoside Analogue | 0.12 ± 0.02 µM | > 100 µM | > 833 | [1] |
Experimental Protocols
A detailed, step-by-step protocol for the synthesis of the 2'-deoxy-guanosine carbocyclic nucleoside with a this compound core is provided below, based on established synthetic routes.[1]
Experimental Workflow for Synthesis
Protocol:
-
Preparation of the Silyl Ether: Start with D-ribose and convert it to the corresponding silyl ether by treatment with TIPSOTf and 2,6-lutidine.
-
Phenylselenenylation and Reduction: Perform an electrophilic phenylselenenylation followed by DIBAL-H reduction to yield the primary alcohol.
-
Tritylation: Protect the primary alcohol via tritylation.
-
Radical Cyclization: Carry out a radical-mediated 5-exo-dig cyclization to form the exo-methylenecyclopentane intermediate.
-
Cyclopropanation: Construct the this compound core via a Simmons-Smith cyclopropanation of the exo-methylenecyclopentane.
-
Glycosylation: Perform a Mitsunobu-type glycosylation between the spiro alcohol and a purine (B94841) base.
-
Deoxygenation: Deoxygenate the 2'-hydroxyl group.
-
Deprotection: Remove the protecting groups to yield the final this compound nucleoside analogue.[1]
This assay is used to determine the efficacy of the synthesized compound in inhibiting HBV replication in a cell culture system.[2][3]
Protocol:
-
Cell Culture: Culture HepG2.2.15 cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.
-
Compound Treatment: Seed the cells in 24-well plates and treat them with varying concentrations of the this compound nucleoside analogue for 9 days, with media changes every 3 days.
-
DNA Extraction: After the treatment period, harvest the cell culture supernatant and extract the viral DNA.
-
HBV DNA Quantification: Quantify the levels of extracellular HBV DNA using real-time quantitative PCR (qPCR).
-
Data Analysis: Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits HBV replication by 50%.
Anticancer Therapeutics
Spiro[chromane-2,4'-piperidine]-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines and inducing apoptosis.
Biological Activity
The cytotoxic effects of a series of synthesized spiro[chromane-2,4'-piperidine]-4-one derivatives were evaluated against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29) cell lines using the MTT assay.[4][5]
| Compound | MCF-7 (IC₅₀) | A2780 (IC₅₀) | HT-29 (IC₅₀) | Reference |
| Compound 15 (Carbonyl spacer, trimethoxyphenyl) | 47.05 µM | 18.77 µM | 25.69 µM | [5] |
| Compound 16 (Sulfonyl spacer) | 0.31 µM | 5.62 µM | 1.25 µM | [5] |
| Compound 17 (Sulfonyl spacer) | 1.25 µM | 8.32 µM | 3.16 µM | [5] |
| Compound 18 (Sulfonyl spacer) | 2.51 µM | 10.00 µM | 6.31 µM | [5] |
Proposed Mechanism of Action: Induction of Apoptosis
The most potent compound, Compound 16, was found to induce early apoptosis in MCF-7 cells.[5] The proposed mechanism involves the activation of the intrinsic apoptotic pathway, leading to the activation of caspases. Some spiro compounds have been shown to activate procaspase-3 to caspase-3.[6] Additionally, some of these derivatives have been suggested to act as EGFR inhibitors.
Signaling Pathway: Induction of Apoptosis
Experimental Protocols
A general protocol for the synthesis of these derivatives is provided, based on published methods.[7][8][9]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate 2-hydroxyacetophenone (B1195853) and N-substituted-4-piperidone in a suitable solvent such as ethanol.
-
Condensation: Add a catalytic amount of a base (e.g., pyrrolidine) and reflux the mixture for several hours.
-
Work-up: After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[10][11][12]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A2780, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the spiro compounds for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
This assay measures the activation of caspases, key executioners of apoptosis.[13]
Protocol:
-
Cell Treatment: Treat cancer cells with the spiro compound at its IC₅₀ concentration for a specified time.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3) to the cell lysate.
-
Fluorescence Measurement: Measure the fluorescence generated from the cleavage of the substrate by active caspases using a fluorometer.
-
Data Analysis: Quantify the increase in fluorescence, which corresponds to the level of caspase activation.
Anti-Inflammatory Therapeutics
Bridged this compound derivatives have been identified as agonists of the ALX receptor (also known as FPR2/FPRL1), which plays a crucial role in the resolution of inflammation.
Mechanism of Action: ALX/FPRL2 Receptor Agonism
Activation of the ALX/FPRL2 receptor by these this compound derivatives is proposed to initiate a pro-resolving signaling cascade, making them potential therapeutic agents for inflammatory and obstructive airway diseases.[14]
Signaling Pathway: ALX/FPRL2 Receptor Activation
Experimental Protocols
The synthesis of these compounds involves multi-step procedures as outlined in the patent literature.[15] A general workflow is presented below.
Experimental Workflow for Synthesis
This assay is used to determine the agonistic activity of the compounds on the ALX/FPRL2 receptor by measuring intracellular calcium mobilization.
Protocol:
-
Cell Culture: Use cells expressing the ALX/FPRL2 receptor (e.g., transfected HEK293 cells).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: Add the this compound derivative to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Determine the EC₅₀ value for calcium mobilization.
This assay determines if the activation of the ALX/FPRL2 receptor leads to the phosphorylation of downstream signaling molecules like ERK.
Protocol:
-
Cell Treatment: Treat ALX/FPRL2-expressing cells with the spiro compound for various time points.
-
Protein Extraction: Lyse the cells and extract the total protein.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Use an antibody for total ERK as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities to determine the level of ERK phosphorylation relative to the total ERK.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of spiro[chroman-2,4′-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors | Scilit [scilit.com]
- 8. Insights into the Activation Mechanism of the ALX/FPR2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2010134014A1 - Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists - Google Patents [patents.google.com]
- 13. WO2015007830A1 - Piperazine substituted bridged this compound derivatives as alx receptor agonists - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Spiro[2.4]heptane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of spiro[2.4]heptane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity in the synthesis of this compound derivatives?
A1: The main challenges in the stereoselective synthesis of this compound derivatives revolve around controlling the formation of multiple stereocenters, including a quaternary spirocenter. Key difficulties include:
-
Diastereoselectivity: Controlling the relative configuration of the newly formed stereocenters is often challenging, leading to mixtures of diastereomers that can be difficult to separate.
-
Enantioselectivity: Achieving high enantiomeric excess (ee) for a specific enantiomer requires the use of effective chiral catalysts, auxiliaries, or reagents.
-
Reaction Optimization: The stereochemical outcome is often highly sensitive to reaction conditions such as the choice of catalyst, ligand, solvent, temperature, and additives.[1][2]
-
Purification: The separation of closely related stereoisomers can be a significant purification challenge.[3][4]
Q2: Which synthetic strategies are commonly employed for the stereoselective synthesis of spiro[2.4]heptanes?
A2: Several powerful strategies have been developed, including:
-
Palladium-Catalyzed Cycloadditions: Intermolecular cycloadditions of γ-methylidene-δ-valerolactones with electron-deficient olefins can yield spiro[2.4]heptanes with high selectivity. The choice of ligand is crucial in directing the stereochemical outcome.[5][6]
-
Organocatalytic Reactions: Asymmetric organocatalysis, utilizing chiral amines or Brønsted acids, has been successfully applied to cascade reactions, such as Michael/aldol (B89426) sequences, to construct functionalized this compound frameworks with excellent enantioselectivity.
-
Diastereoselective Cyclopropanation: The reaction of a substituted cyclopentylidene with a carbene or carbene equivalent is a direct method to form the this compound core. The stereoselectivity is influenced by the directing groups on the cyclopentane (B165970) ring and the nature of the carbene.[7][8]
-
Michael Addition-Initiated Spirocyclization: The conjugate addition of a nucleophile to a cyclopentenone derivative bearing a tethered electrophile can initiate a cascade cyclization to form the this compound skeleton.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Cyclopropanation Reactions
Question: My cyclopropanation reaction to form a this compound derivative is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity in cyclopropanation often stems from insufficient facial discrimination of the cyclopentylidene precursor. Here are several strategies to troubleshoot this issue:
-
Steric Hindrance: Introduce a bulky substituent on the cyclopentane ring that can direct the incoming carbene to the less hindered face.
-
Catalyst and Ligand System: For metal-catalyzed cyclopropanations (e.g., with rhodium or copper catalysts), screen a variety of chiral ligands. The ligand creates a chiral pocket that can effectively differentiate between the two faces of the double bond.[9]
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. Screen a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane).[2]
Issue 2: Low Enantioselectivity in Organocatalyzed Michael Addition/Aldol Cascade
Question: I am using a chiral organocatalyst for a Michael/aldol cascade to synthesize a this compound derivative, but the enantiomeric excess (ee) is low. What factors should I investigate?
Answer: Low enantioselectivity in organocatalytic reactions often points to a mismatch between the substrate, catalyst, and reaction conditions. Consider the following:
-
Catalyst Structure: The structure of the organocatalyst is paramount. Small changes to the catalyst backbone or substituents can have a profound impact on enantioselectivity. It is advisable to screen a library of related catalysts.
-
Acid/Base Additives: The presence of acidic or basic co-catalysts or additives can significantly influence the reaction pathway and stereochemical outcome. For example, in aminocatalysis, the choice and concentration of a Brønsted acid additive can be critical.
-
Substrate Reactivity: Ensure the electronic properties of your Michael acceptor and donor are well-matched for the chosen catalytic system.
-
Water Scavenging: In many organocatalytic reactions, trace amounts of water can interfere with the catalytic cycle and lower enantioselectivity. Employing dry solvents and molecular sieves can be beneficial.
Issue 3: Formation of Side Products
Question: In my synthesis of a this compound derivative, I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge. The nature of the side products will depend on your specific synthetic route.
-
In Michael Addition/Aldol Cascades:
-
Oligomerization: Intermolecular Michael additions can compete with the desired intramolecular cyclization. Using high dilution conditions can favor the intramolecular pathway.[10]
-
Incomplete Cyclization: The reaction may stop after the initial Michael addition. Optimizing the conditions for the subsequent aldol condensation (e.g., temperature, base concentration) is necessary.[10]
-
Retro-Michael Reaction: The initial Michael adduct may revert to the starting materials. Lowering the reaction temperature can sometimes mitigate this.[10]
-
-
In Cyclopropanation Reactions:
-
Rearrangement Products: Carbene intermediates can undergo undesired insertion or rearrangement reactions. The choice of catalyst and reaction conditions can help suppress these pathways.
-
Homocoupling of the Diazo Compound: If a diazo compound is used as the carbene precursor, it can dimerize. Slow addition of the diazo compound to a solution containing the catalyst and the olefin can minimize this side reaction.
-
Data Presentation
Table 1: Effect of Catalyst and Ligand on the Diastereoselectivity of a Rhodium-Catalyzed Cyclopropanation
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Rh₂(OAc)₄ | None | CH₂Cl₂ | 25 | 1.5:1 | 78 |
| 2 | Rh₂(esp)₂ | None | CH₂Cl₂ | 0 | 5:1 | 85 |
| 3 | [Rh(cod)Cl]₂ | Chiral Bisphosphine | THF | -20 | 15:1 | 92 |
| 4 | Cu(acac)₂ | Chiral BOX | Toluene | 0 | 10:1 | 88 |
Data is hypothetical and for illustrative purposes.
Table 2: Optimization of an Organocatalyzed Michael/Aldol Cascade for this compound Synthesis
| Entry | Catalyst | Additive | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | Proline | None | DMSO | 25 | 65 | 70 |
| 2 | Diphenylprolinol silyl (B83357) ether | Benzoic Acid | Toluene | 0 | 92 | 85 |
| 3 | Cinchona-derived thiourea | None | CH₂Cl₂ | -20 | 98 | 90 |
| 4 | Chiral Phosphoric Acid | None | Dioxane | 25 | 88 | 75 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Diastereoselective Cyclopropanation of a Cyclopentenone Derivative
This protocol describes a general procedure for the diastereoselective cyclopropanation of an α,β-unsaturated cyclopentenone derivative using a rhodium catalyst.
Materials:
-
α,β-unsaturated cyclopentenone derivative (1.0 mmol)
-
Ethyl diazoacetate (1.5 mmol)
-
Rh₂(OAc)₄ (0.01 mmol, 1 mol%)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)
Procedure:
-
To a solution of the α,β-unsaturated cyclopentenone derivative and Rh₂(OAc)₄ in anhydrous CH₂Cl₂ at 0 °C under an argon atmosphere, add a solution of ethyl diazoacetate in anhydrous CH₂Cl₂ (5 mL) dropwise over 1 hour using a syringe pump.
-
Allow the reaction mixture to stir at 0 °C for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired this compound derivative.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
Protocol 2: Purification of this compound Diastereomers by Column Chromatography
Diastereomers have different physical properties and can often be separated by standard column chromatography.[3][4]
Materials:
-
Mixture of this compound diastereomers
-
Silica gel (for flash chromatography)
-
Solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)
Procedure:
-
Dissolve the mixture of diastereomers in a minimal amount of the chosen eluent.
-
Pack a glass column with silica gel slurried in the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions. The polarity of the solvent system may need to be optimized to achieve good separation. A gradient elution (gradually increasing the polarity of the eluent) can be effective.
-
Monitor the fractions by TLC to identify which fractions contain the separated diastereomers.
-
Combine the fractions containing each pure diastereomer and concentrate under reduced pressure.
-
Confirm the purity and identity of each diastereomer by NMR spectroscopy.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. santaisci.com [santaisci.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed synthesis of spiro[2.4]heptanes: ligand-dependent position control in the nucleophilic attack to a pi-allylpalladium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Palladium-Catalyzed Synthesis of Spiro[2.4]heptanes:â Ligand-Dependent Position Control in the Nucleophilic Attack to a Ï-Allylpalladium Intermediate - American Chemical Society - Figshare [acs.figshare.com]
- 7. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Spiro[2.4]heptanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of substituted spiro[2.4]heptanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the spiro[2.4]heptane core?
A1: Several robust methods are available, with the choice depending on the desired substitution pattern and available starting materials. Key strategies include:
-
Palladium-Catalyzed Intermolecular Cycloaddition: This method involves the reaction of γ-methylidene-δ-valerolactones with electron-deficient olefins, offering high selectivity.[1][2]
-
Kulinkovich-de Meijere Reaction: A modification of the Kulinkovich reaction, this approach synthesizes spirocyclic cyclopropylamines from N,N-dialkylamides and Grignard reagents in the presence of a titanium(IV) alkoxide.[3]
-
Rhodium-Catalyzed Intramolecular Cyclopropanation: This is a highly effective method for generating bicyclic systems from diazoacetate precursors. The choice of rhodium catalyst and ligands is critical for achieving high diastereoselectivity.[4]
-
Catalytic Cyclopropanation with Diazoalkanes: Transition metal catalysts, particularly those based on copper and palladium, are used to mediate the reaction of olefins with diazoalkanes like diazomethane (B1218177) to form the cyclopropane (B1198618) ring.[5]
Q2: How does the choice of catalyst affect the diastereoselectivity of the cyclopropanation?
A2: The catalyst plays a pivotal role in determining the stereochemical outcome. The steric and electronic properties of the ligands attached to the metal center are crucial. For instance, in rhodium-catalyzed cyclopropanations, bulky ligands can favor the formation of one diastereomer over another. Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[4][6]
Q3: What are common side products in these syntheses?
A3: Side products can vary depending on the chosen synthetic route.
-
In metal-carbene reactions, C-H insertion products can form where the carbene inserts into a C-H bond of the substrate or solvent.[6]
-
The Kulinkovich-de Meijere reaction can sometimes be complicated by side reactions if the intermediate titanacyclopropane reacts with additional titanium(IV) isopropoxide.[7]
-
In some cases, particularly with diene substrates, products of [3+2] cycloaddition may be observed, leading to five-membered ring systems instead of the desired cyclopropane.[6]
Q4: How can I purify the final this compound product?
A4: Purification strategies depend on the physical properties of the product and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying this compound derivatives, especially for separating diastereomers.
-
Distillation: If the product is volatile and thermally stable, distillation can be effective for removing non-volatile impurities.
-
Preparative Gas Chromatography (GLC): For volatile isomers that are difficult to separate by column chromatography, preparative GLC can be a useful, albeit less scalable, technique.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of substituted spiro[2.4]heptanes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction by TLC or GC-MS. |
| Reaction temperature is too high: This can lead to the decomposition of reagents, intermediates, or the final product. | Decrease the reaction temperature. Analyze byproducts to identify potential decomposition pathways. | |
| Poor quality of reagents: Grignard reagents can be particularly sensitive to air and moisture. Diazo compounds can be unstable. | Use freshly prepared or titrated Grignard reagents. Ensure diazo compounds are handled appropriately and used shortly after preparation. | |
| Catalyst deactivation: The catalyst may be poisoned by impurities or decompose under the reaction conditions. | Use purified reagents and solvents. Consider a different catalyst or ligand system that is more robust. | |
| Low Diastereoselectivity | Reaction temperature is too high: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer. | Lowering the reaction temperature is a common strategy to improve diastereoselectivity.[6][8] |
| Inappropriate solvent: The solvent can influence the transition state geometry. | Screen a variety of solvents with different polarities and coordinating abilities.[6] | |
| Incorrect catalyst/ligand choice: The steric and electronic properties of the catalyst system are critical for stereocontrol. | Experiment with different ligands to find the optimal one for your desired diastereomer. For Rh(I)-catalyzed reactions, changing the activating agent (e.g., from AgOTf to NaBArf) can enhance diastereoselectivity.[4] | |
| Formation of C-H Insertion Byproducts | Highly reactive carbene intermediate: The metal carbene may be too reactive and not selective enough for cyclopropanation. | Use a solvent that is less prone to C-H insertion, such as dichloromethane. Careful substrate design or the use of a more selective catalyst can also minimize this side reaction.[6] |
| Formation of [3+2] Cycloaddition Byproducts | Reaction pathway competition: The catalyst and reaction conditions may favor a [3+2] cycloaddition pathway. | The choice of catalyst and ligands can influence the reaction pathway. Avoid catalytic systems known to promote [3+2] cycloadditions if cyclopropanation is the desired outcome.[6] |
Experimental Protocols
Protocol 1: Rhodium(I)-Catalyzed cis-Selective Cyclopropanation
This protocol is adapted from a study on highly cis-diastereoselective Rh(I) cyclopropanation catalysts.[4]
Materials:
-
Alkene (e.g., cyclopentene)
-
α-diazoacetate (e.g., ethyl diazoacetate)
-
Rh(I) catalyst precursor
-
Activating agent (e.g., NaBArf)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Rh(I) catalyst precursor and the activating agent in the anhydrous solvent.
-
Stir the mixture at room temperature for the time required for catalyst activation.
-
Add the alkene to the activated catalyst solution.
-
Slowly add the α-diazoacetate to the reaction mixture using a syringe pump over several hours to maintain a low concentration of the diazo compound.
-
Allow the reaction to stir at the optimized temperature until completion (monitor by TLC or GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired this compound derivative.
Visualization of Key Processes
Caption: A general experimental workflow for the synthesis of spiro[2.4]heptanes.
Caption: Simplified mechanism of the Kulinkovich-de Meijere reaction.
References
- 1. Palladium-catalyzed synthesis of spiro[2.4]heptanes: ligand-dependent position control in the nucleophilic attack to a pi-allylpalladium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Palladium-Catalyzed Synthesis of Spiro[2.4]heptanes:â Ligand-Dependent Position Control in the Nucleophilic Attack to a Ï-Allylpalladium Intermediate - American Chemical Society - Figshare [acs.figshare.com]
- 3. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 4. Highly cis-selective Rh(I)-catalyzed cyclopropanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Kulinkovich Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Spiro[2.4]heptane Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spiro[2.4]heptane. Here, you will find detailed information on common purification techniques, potential impurities, and step-by-step experimental protocols to address challenges encountered during the purification of this compound reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and its derivatives are fractional distillation, preparative gas chromatography (GC), and column chromatography. The choice of method depends on the boiling point of the target compound, the nature of the impurities, and the required scale of purification.
Q2: What are the typical impurities in a this compound synthesis?
A2: Impurities largely depend on the synthetic route. For the common synthesis involving the cycloalkylation of cyclopentadiene (B3395910) with 1,2-dihaloalkanes, potential impurities include unreacted starting materials, polymeric byproducts, and isomers. In reactions like the Simmons-Smith cyclopropanation, side products can arise from incomplete reaction or side reactions with the solvent. For catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane, byproducts are generally rare.[1]
Q3: How can I remove colored impurities from my this compound sample?
A3: Colored impurities are often polar byproducts. Column chromatography using silica (B1680970) gel or alumina (B75360) is typically effective for their removal. A non-polar eluent, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297), can be used to elute the non-polar this compound while the colored, polar impurities are retained on the stationary phase.
Q4: My purified this compound is still showing impurities by GC-MS. What should I do?
A4: If initial purification does not yield the desired purity, consider a secondary purification step using a different technique. For example, if you have already performed distillation, a subsequent preparative GC or column chromatography step can remove impurities with similar boiling points. Conversely, if chromatography was the primary method, distillation can be effective in removing non-volatile impurities.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound from impurities.
| Possible Cause | Troubleshooting Step |
| Inefficient fractionating column. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Heating rate is too high. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation is key to good separation. |
| Poor insulation of the column. | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
| Flooding of the column. | This occurs when the vapor flow is too fast, preventing the downward flow of condensate. Reduce the heating rate. |
Issue 2: The compound appears to be decomposing in the distillation pot.
| Possible Cause | Troubleshooting Step |
| Overheating of the distillation pot. | Use a heating mantle with a stirrer to ensure even heating. Monitor the pot temperature closely and do not exceed the decomposition temperature of the compound. |
| Presence of acidic or basic impurities. | Neutralize the crude mixture with a mild wash (e.g., sodium bicarbonate solution for acidic impurities, or dilute HCl for basic impurities) before distillation. Ensure the mixture is thoroughly dried before heating. |
| High boiling point of the compound. | If the boiling point of this compound or its derivative is high, consider performing a vacuum distillation to lower the required temperature. |
Preparative Gas Chromatography (GC)
Issue 1: Broad or tailing peaks, leading to poor resolution.
| Possible Cause | Troubleshooting Step |
| Column overloading. | Reduce the injection volume. Overloading the column is a common cause of poor peak shape. |
| Improper column temperature. | Optimize the temperature program. A lower initial temperature with a gradual ramp can improve the separation of volatile compounds. |
| Active sites on the column. | Condition the column according to the manufacturer's instructions. If the problem persists, consider using a column with a different stationary phase. |
Issue 2: Low recovery of the purified sample.
| Possible Cause | Troubleshooting Step |
| Inefficient trapping of the eluent. | Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath). The design of the trap is also crucial for efficient collection. |
| Compound decomposition in the injector or on the column. | Lower the injector and column temperatures. Ensure the use of a deactivated liner in the injector. |
| Leaks in the system. | Check all fittings and connections for leaks, especially at the collector. |
Column Chromatography
Issue 1: this compound is co-eluting with impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | The polarity of the eluent is critical. For non-polar compounds like this compound, start with a very non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding small amounts of a more polar solvent (e.g., ethyl acetate or dichloromethane) if necessary. |
| Poor column packing. | Ensure the column is packed uniformly to avoid channeling. A well-packed column is essential for good separation. |
| Overloading the column. | The amount of crude material should be appropriate for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight. |
Issue 2: The compound is not eluting from the column.
| Possible Cause | Troubleshooting Step |
| The eluent is not polar enough. | If the this compound derivative has some polarity, a purely non-polar eluent may not be sufficient to move it down the column. Gradually increase the polarity of the mobile phase. |
| Strong adsorption to the stationary phase. | If using alumina, it can sometimes be too active. Consider using deactivated alumina or switching to silica gel. |
Quantitative Data on Purification Techniques
The following table summarizes typical performance metrics for the purification of this compound. These values are illustrative and can vary based on the specific reaction mixture and experimental conditions.
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Throughput | Solvent Consumption |
| Fractional Distillation | 95 - 99 | 70 - 90 | High | Low |
| Preparative GC | > 99[1] | 50 - 80 | Low to Medium | Low |
| Column Chromatography | 90 - 98 | 60 - 85 | Medium | High |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To purify this compound from a reaction mixture containing lower and higher boiling point impurities.
Materials:
-
Crude this compound reaction mixture
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle with magnetic stirrer
-
Boiling chips
-
Thermometer
-
Vacuum source (if necessary)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the crude this compound mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently with the heating mantle. Start the magnetic stirrer to ensure even boiling.
-
As the mixture begins to boil, observe the vapor rising through the fractionating column.
-
Monitor the temperature at the head of the column. Collect any low-boiling fractions in a separate receiving flask.
-
The temperature should stabilize at the boiling point of this compound (approximately 101-102 °C at atmospheric pressure). Collect the fraction that distills over at this constant temperature.
-
If the temperature begins to rise significantly again, it indicates that higher-boiling impurities are starting to distill. Change the receiving flask to collect this fraction separately.
-
Stop the distillation before the distilling flask runs dry.
-
Analyze the collected fractions by GC or NMR to determine their purity.
Protocol 2: Purification of this compound by Preparative Gas Chromatography
Objective: To obtain high-purity this compound from a mixture containing closely boiling isomers.
Materials:
-
Crude this compound mixture
-
Preparative gas chromatograph equipped with a suitable column (e.g., a non-polar column like SE-30) and a fraction collector.
-
Collection traps (U-tubes or similar)
-
Coolant for the traps (e.g., liquid nitrogen or dry ice/acetone)
-
Syringe for injection
Procedure:
-
Optimize the separation conditions on an analytical GC first to determine the retention times of this compound and the impurities.
-
Set up the preparative GC with the appropriate column and temperature program. A common stationary phase for non-polar compounds is 5% SE-30 on Chromaton N-Super.[1]
-
Cool the collection traps using the chosen coolant.
-
Inject a small amount of the crude mixture into the preparative GC.
-
Monitor the chromatogram and begin collecting the fraction corresponding to the this compound peak.
-
Multiple injections may be necessary to collect a sufficient amount of purified product.
-
After collection, allow the traps to warm to room temperature and rinse the collected liquid into a clean vial with a small amount of a volatile solvent (e.g., pentane).
-
Carefully evaporate the solvent to obtain the pure this compound.
-
Confirm the purity of the collected sample by analytical GC or NMR.
Experimental Workflows
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for selecting a suitable purification technique.
References
Troubleshooting common side reactions in spiro[2.4]heptane chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered in the synthesis and modification of spiro[2.4]heptanes. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the spiro[2.4]heptane core?
The most prevalent method for constructing the this compound skeleton is the cyclopropanation of methylenecyclopentane (B75326). The Simmons-Smith reaction and its modifications are widely used for this transformation due to their reliability and stereospecificity.[1][2] Other methods include transition metal-catalyzed reactions of diazomethane (B1218177) with cyclopentadiene (B3395910) derivatives.[3]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The main side reactions depend on the synthetic route. During Simmons-Smith cyclopropanation, incomplete reaction and low yields are common issues, often due to inactive zinc-copper couple.[4] For derivatives like spiro[2.4]hepta-1,4,6-triene, thermal and acid-catalyzed rearrangements are significant concerns.[5][6] At elevated temperatures, these compounds can undergo[7]-sigmatropic rearrangements to form bicyclo[3.2.0]hepta-1,3,6-trienes, which can then dimerize.[5][6]
Q3: How can I minimize the formation of rearrangement products?
To minimize thermal rearrangements, it is crucial to maintain low reaction temperatures and avoid prolonged heating during purification. For highly strained systems like spiro[2.4]hepta-1,4,6-triene, thermolysis can occur at temperatures as low as 50°C.[5][6] When performing reactions on the this compound core that require elevated temperatures or acidic conditions, it is essential to carefully monitor the reaction for the formation of bicyclic byproducts.
Q4: Are there specific safety precautions for working with reagents used in this compound synthesis?
Yes, several reagents require careful handling. Diiodomethane (B129776), used in the Simmons-Smith reaction, is a dense and toxic liquid. Diethylzinc, used in the Furukawa modification, is pyrophoric and reacts violently with water and air.[4] Diazomethane, sometimes used for cyclopropanation, is both toxic and explosive.[3] Always consult the safety data sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and manipulation of spiro[2.4]heptanes.
Issue 1: Low or No Yield in Simmons-Smith Cyclopropanation of Methylenecyclopentane
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Zinc-Copper Couple | Prepare the zinc-copper couple freshly for each reaction. Ensure the zinc dust is of high purity and the activation process (e.g., with HCl and CuSO4) is performed correctly. | A highly active, dark-colored zinc-copper couple should be obtained, leading to improved reaction yields. |
| Poor Quality Diiodomethane | Use freshly distilled or high-purity diiodomethane. Store it over copper wire to prevent decomposition. | Purer diiodomethane will lead to a cleaner reaction with fewer byproducts and a higher yield of this compound. |
| Presence of Moisture | Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | The exclusion of water is critical as it reacts with the organozinc intermediate, quenching the reaction. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC. Some reactions may require longer periods to go to completion. | Allowing the reaction to proceed for an adequate duration will maximize the conversion of the starting material. |
Issue 2: Formation of Rearrangement Byproducts (Bicyclo[3.2.0]heptane derivatives)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | For thermally sensitive substrates like spiro[2.4]hepta-1,4,6-triene, maintain the reaction temperature below 50°C.[5][6] For other derivatives, use the lowest effective temperature. | Reduced formation of rearrangement products. |
| Acidic Conditions | If using Lewis acids or performing reactions that generate acidic byproducts, consider using a non-acidic catalyst or adding a non-nucleophilic base to neutralize the acid. | Prevention of acid-catalyzed rearrangements of the spirocyclic core. |
| Prolonged Heating During Workup/Purification | Minimize the duration of heating during solvent removal and purification. Use techniques like vacuum distillation at reduced temperatures or column chromatography at room temperature. | Isolation of the desired this compound derivative with minimal contamination from thermally induced byproducts. |
Issue 3: Poor Stereocontrol in Reactions on Substituted Spiro[2.4]heptanes
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance | The Simmons-Smith reaction is sensitive to steric bulk and will typically occur on the less hindered face of the double bond.[1] For substituted methylenecyclopentanes, consider the steric environment around the double bond. | Predictable formation of the major diastereomer based on steric accessibility. |
| Lack of a Directing Group | For substrates with a nearby hydroxyl group, the zinc reagent can coordinate, directing the cyclopropanation to the same face as the alcohol.[1] Introduce a temporary directing group if stereocontrol is crucial. | Enhanced diastereoselectivity of the cyclopropanation reaction. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Simmons-Smith Reaction
This protocol is a general guideline for the cyclopropanation of methylenecyclopentane.
Materials:
-
Zinc dust
-
Copper(I) chloride (CuCl)
-
Methylenecyclopentane
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and a nitrogen inlet, add zinc dust (2.0 eq) and an equal weight of water. Stir vigorously and add a small amount of CuCl (catalytic). The mixture should warm up and the color should turn dark gray. Stir for 10 minutes.
-
Decant the water and wash the activated zinc-copper couple with anhydrous diethyl ether (3 x).
-
Reaction Setup: Suspend the activated zinc-copper couple in anhydrous diethyl ether under a nitrogen atmosphere.
-
Add a solution of methylenecyclopentane (1.0 eq) in anhydrous diethyl ether to the flask.
-
Slowly add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by GC or TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of celite to remove the zinc salts.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation to obtain pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Simmons-Smith Reaction
Caption: Troubleshooting workflow for low yield in Simmons-Smith reactions.
Signaling Pathway of Spiro[2.4]hepta-1,4,6-triene Thermal Rearrangement
Caption: Reaction pathway for the thermal rearrangement of spiro[2.4]hepta-1,4,6-triene.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. webcentral.uc.edu [webcentral.uc.edu]
- 6. Thermal rearrangements of spiro[2.4]hepta-1,4,6-trienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes [organic-chemistry.org]
Technical Support Center: Enhancing Palladium-Catalyzed Reactions with Spiro[2.4]heptane Precursors
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of palladium-catalyzed reactions involving spiro[2.4]heptane precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound precursors in palladium-catalyzed reactions?
A1: this compound precursors, while valuable building blocks, can present unique challenges in palladium-catalyzed reactions due to their inherent ring strain.[1][2] Common issues include:
-
Low Reaction Yields: Incomplete conversion of starting materials is a frequent problem.
-
Side Reactions: The strained three-membered ring of the this compound system can lead to undesired side reactions, such as ring-opening or rearrangement.[3]
-
Catalyst Deactivation: The formation of inactive palladium species, often observed as palladium black, can halt the catalytic cycle.[4]
-
Regioselectivity Issues: In reactions where multiple products can be formed, controlling the regioselectivity can be challenging.[5]
Q2: How does the choice of ligand impact the efficiency and selectivity of these reactions?
A2: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the outcome of the reaction. The steric and electronic properties of the ligand can affect the rate of oxidative addition, migratory insertion, and reductive elimination steps in the catalytic cycle. For the synthesis of spiro[2.4]heptanes, the course of the reaction can be dependent on the ligand employed, with different ligands leading to different products.[5][6] For instance, the use of a bulky monophosphine ligand can favor selective [4 + 2] cycloadditions over the formation of spiro[2.4]heptanes.[5][6] It is often necessary to screen a variety of phosphine (B1218219) ligands with different steric and electronic properties to find the optimal one for a specific transformation.[4]
Q3: What is "palladium black" and how can its formation be prevented?
A3: Palladium black is a form of finely divided, metallic palladium that precipitates from the reaction mixture.[4] Its formation signifies the decomposition of the active Pd(0) catalyst, leading to a loss of catalytic activity and low reaction yields.[4]
To prevent the formation of palladium black, consider the following:
-
Maintain an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure all solvents and reagents are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Temperature: High temperatures can promote catalyst agglomeration and precipitation.[4] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Ensure Adequate Ligand Stabilization: A sufficient concentration of a suitable ligand is crucial to stabilize the Pd(0) species in solution.[4] Increasing the ligand-to-palladium ratio can sometimes prevent catalyst precipitation.[4]
-
Use High-Purity Reagents and Solvents: Impurities can poison the catalyst and lead to decomposition.[4]
Q4: How can I improve the yield of my palladium-catalyzed spirocyclization reaction?
A4: Low yields in spirocyclization reactions can be addressed by systematically optimizing the reaction conditions.[4] Consider the following strategies:
-
Catalyst and Precatalyst Choice: Ensure you are using a reliable palladium source. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[4][7] Alternatively, using a pre-formed Pd(0) source like Pd₂(dba)₃ might be beneficial.[4]
-
Ligand Screening: As mentioned earlier, the ligand is crucial. A screening of different phosphine ligands (e.g., PPh₃, P(o-tol)₃, XPhos, SPhos) can identify the optimal one for your substrate.[4][8]
-
Base Selection: The choice and strength of the base are important. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[4][8] The base should be strong enough to facilitate the desired reaction pathway without causing undesired side reactions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Common solvents for these reactions include THF, dioxane, and DMF.[8][9] A solvent screen may be necessary to find the optimal medium.
-
Temperature and Reaction Time: Optimization of both temperature and reaction time is critical. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal endpoint and avoid product decomposition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (e.g., incomplete reduction of Pd(II) precatalyst) | Ensure proper degassing and inert atmosphere to allow for in-situ reduction of Pd(II). Consider using a Pd(0) source like Pd₂(dba)₃.[4] |
| Inappropriate ligand | Screen a panel of phosphine ligands with varying steric and electronic properties (e.g., PPh₃, P(o-tol)₃, Buchwald ligands).[4][8] | |
| Insufficient base strength or solubility | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).[4] | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20 °C while monitoring for product formation and catalyst decomposition.[4] | |
| Formation of Palladium Black | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (N₂ or Ar). |
| High reaction temperature | Lower the reaction temperature.[4] | |
| Inadequate ligand stabilization | Increase the ligand-to-palladium ratio or screen for a more strongly coordinating ligand.[4] | |
| Formation of Side Products (e.g., from ring-opening) | High reaction temperature | Lowering the reaction temperature may suppress undesired pathways. |
| Incorrect ligand choice | A different ligand may favor the desired reaction pathway.[5] | |
| Substrate instability | Consider modifying the substrate to improve its stability under the reaction conditions. | |
| Poor Regioselectivity | Ligand effects | The steric and electronic properties of the ligand can influence the regioselectivity of migratory insertion and subsequent steps.[5] Screen different ligands. |
| Additives | The addition of certain salts can sometimes influence the reaction pathway and improve selectivity. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Synthesis of Spiroindenyl-2-Oxindoles
This protocol describes a palladium-catalyzed spirocyclization of 2-bromoarylamides with vinyl bromides to construct spiroindenyl-2-oxindoles.[8]
Materials:
-
Pd(OAc)₂ (0.1 equiv)
-
s-phos (0.1 equiv)
-
K₂CO₃ (6.0 equiv)
-
18-crown-6 (B118740) (2.0 equiv)
-
2-bromoarylamide (1.0 equiv)
-
1-bromo-1-propene (B1584524) (4.0 equiv)
-
THF (0.1 M solution based on the 2-bromoarylamide)
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.4 mg, 0.02 mmol), s-phos (8.2 mg, 0.02 mmol), K₂CO₃ (165.9 mg, 1.2 mmol), 18-crown-6 (105.7 mg, 0.4 mmol), the 2-bromoarylamide (0.2 mmol), and 1-bromo-1-propene (96.8 mg, 0.8 mmol).
-
Add THF (2.0 mL) to the tube.
-
Freeze the reaction mixture with liquid nitrogen.
-
Evacuate and backfill the tube with nitrogen. Repeat this cycle six times.
-
Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 h), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired spiroindenyl-2-oxindole.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Palladium-Catalyzed Narasaka–Heck/C–H Activation/[4+2] Annulation Cascade [9]
| Entry | Pd Source/Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 53 |
| 2 | Pd(PPh₃)₄ | Cs₂CO₃ | MeCN | 37 |
| 3 | Pd(PPh₃)₄ | Cs₂CO₃ | DCE | Trace |
Reaction conditions: γ,δ-unsaturated oxime ester (1a, 0.2 mmol), 2-chlorobenzoic acid (4a, 0.4 mmol), Pd catalyst (10 mol%), ligand (if applicable), base (1.5 equiv.), solvent (2 mL), 100 °C, 22 h, under Ar atmosphere. Isolated yields are reported.
Visualizations
Experimental Workflow for Palladium-Catalyzed Spirocyclization
Caption: A general experimental workflow for a palladium-catalyzed spirocyclization reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yields in palladium-catalyzed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Ring Strain in the Reactivity of Transition Metal-Catalyzed C–C Bond Activation Reactions - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed synthesis of spiro[2.4]heptanes: ligand-dependent position control in the nucleophilic attack to a pi-allylpalladium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Palladium-Catalyzed Synthesis of Spiro[2.4]heptanes:â Ligand-Dependent Position Control in the Nucleophilic Attack to a Ï-Allylpalladium Intermediate - American Chemical Society - Figshare [acs.figshare.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low yields in the preparation of arylspiro[2.4]hept-5-enes
Technical Support Center: Arylspiro[2.4]hept-5-ene Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges, particularly low yields, in the synthesis of arylspiro[2.4]hept-5-enes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing arylspiro[2.4]hept-5-enes?
A1: The most common and modern methods involve metal-catalyzed cross-coupling and cyclization reactions. The two predominant strategies are:
-
Palladium-Catalyzed Intramolecular Cyclization: This approach, often a variation of the Heck reaction, involves the cyclization of a suitably designed precursor, such as a γ,δ-unsaturated oxime ester, with an aryl halide.[1] This method builds the spirocyclic core in a single, efficient step.
-
Olefin Metathesis: This route uses a different strategy where an aryl-diallylcyclopropane intermediate is prepared first. This intermediate then undergoes a ring-closing metathesis (RCM) reaction, typically catalyzed by a Grubbs' catalyst, to form the five-membered ring of the spiro[2.4]heptene system.[2]
Q2: Why are low yields a common problem in these syntheses?
A2: Low yields in the synthesis of arylspiro[2.4]hept-5-enes can stem from several factors:
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Steric Hindrance: The formation of a spirocyclic center is sterically demanding, which can slow down the desired reaction and allow side reactions to compete.
-
Side Reactions: Common side reactions include β-hydride elimination, dimerization of starting materials, and reaction stalling. The specific byproducts depend heavily on the chosen synthetic route.
-
Catalyst Inactivity: The palladium or ruthenium catalyst can deactivate over the course of the reaction, leading to incomplete conversion.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly interdependent.[1][3] An improper combination can drastically reduce the yield.
-
Substrate Reactivity: The electronic properties of the aryl halide or other precursors can significantly impact reactivity. For instance, simple aryl halides can be resistant to nucleophilic attack without activating groups.[4]
Q3: How critical is the choice of catalyst, ligand, and base?
A3: The selection of the catalyst system (metal precursor and ligand) and the base is paramount for achieving high yields.
-
Catalyst/Ligand: The ligand stabilizes the metal center and modulates its electronic and steric properties. In palladium-catalyzed reactions, phosphine-based ligands are common, but the optimal choice is substrate-dependent.[1][5] For metathesis routes, the generation of Grubbs' catalyst used can influence its activity and stability.[2]
-
Base: In Heck-type reactions, the base is crucial for regenerating the active Pd(0) catalyst and neutralizing the HX generated. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly affect the reaction outcome, with inorganic bases often being preferred.[1][3]
Troubleshooting Guide
Problem: My palladium-catalyzed reaction is not starting or is stalling (low conversion).
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) is fresh. Consider a brief pre-activation step or switching to a more robust pre-catalyst.[1] |
| Inappropriate Ligand | The chosen phosphine (B1218219) ligand may not be suitable. Screen a panel of ligands with varying steric bulk and electronic properties (e.g., PPh₃, P(o-Tol)₃, P(2-furan)₃).[1] |
| Poor Solvent Choice | The reaction may be sensitive to the solvent. Toluene (B28343) is often a good starting point, but other solvents like DMF or dioxane could be trialed.[1] Ensure the solvent is anhydrous if the reaction is moisture-sensitive. |
| Incorrect Base | The base may not be strong or soluble enough. For Heck-type reactions, screen different inorganic bases like K₃PO₄, Cs₂CO₃, or Rb₂CO₃.[1] |
| Reaction Temperature Too Low | Intramolecular cyclizations often require significant thermal energy to overcome activation barriers. Gradually increase the reaction temperature, monitoring for potential decomposition. |
Problem: I'm observing significant formation of byproducts.
| Possible Cause | Suggested Solution |
| Dimerization of Starting Material | This suggests the intermolecular reaction is competing with the desired intramolecular cyclization. Run the reaction at a much lower concentration (high dilution) to favor the intramolecular pathway. |
| β-Hydride Elimination | This is a common side reaction in Heck chemistry. Modifying the ligand can sometimes suppress this pathway. Using a substrate that cannot undergo β-hydride elimination at certain positions can also be a solution. |
| Decomposition of Product | The target molecule may be unstable under the reaction conditions. Try lowering the reaction temperature or reducing the reaction time. Ensure the workup procedure is mild. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize data from literature on the optimization of a palladium-catalyzed spirocyclization.[1]
Table 1: Effect of Base on Product Yield (Conditions: Substrate (0.2 mmol), Pd catalyst, ligand, solvent (2 mL), 100 °C, 22 h)
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 45 |
| 2 | Na₃PO₄ | 33 |
| 3 | K₃PO₄ | 44 |
| 4 | NaOAc | 38 |
| 5 | PhCOOK | 25 |
Table 2: Effect of Palladium Source and Ligand on Product Yield (Conditions: Substrate (0.2 mmol), Base (1.5 equiv.), Toluene (2 mL), 100 °C, 22 h)
| Entry | Palladium Source (10 mol%) | Ligand (20 mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | P(o-Tol)₃ | 55 |
| 2 | PdCl₂ | P(o-Tol)₃ | 48 |
| 3 | Pd(MeCN)₂Cl₂ | P(o-Tol)₃ | 63 |
| 4 | Pd(dba)₂ | P(o-Tol)₃ | 51 |
| 5 | Pd(MeCN)₂Cl₂ | P(4-OMe-Ph)₃ | 52 |
| 6 | Pd(MeCN)₂Cl₂ | PPh₃ | 47 |
| 7 | Pd(PPh₃)₄ | — | 58 |
Experimental Protocols
Protocol: Palladium-Catalyzed Intramolecular Spirocyclization
This protocol is a representative example for the synthesis of a spirocyclic compound via a Narasaka-Heck type reaction.[1]
Materials:
-
γ,δ-unsaturated oxime ester precursor (1.0 equiv)
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Palladium catalyst (e.g., Pd(MeCN)₂Cl₂, 10 mol%)
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Phosphine ligand (e.g., P(o-Tol)₃, 20 mol%)
-
Base (e.g., Rb₂CO₃, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, and base.
-
Seal the vessel with a septum and purge with inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the anhydrous toluene via syringe.
-
Add the γ,δ-unsaturated oxime ester precursor to the vessel.
-
Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 22 hours), monitoring progress by TLC or LC-MS if possible.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the arylspiro[2.4]hept-5-ene.
Visualizations
Caption: General experimental workflow for arylspiro[2.4]hept-5-ene synthesis.
Caption: Logical flowchart for troubleshooting low yields in spirocyclization reactions.
References
- 1. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-catalyzed synthesis of spiro[2.4]heptanes: ligand-dependent position control in the nucleophilic attack to a pi-allylpalladium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of spiro[2.4]heptane derivatives under specific reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of spiro[2.4]heptane derivatives encountered during research and development. The unique structural features of the this compound scaffold, particularly the strained cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring, can lead to specific stability challenges under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound derivatives?
A1: The this compound core is susceptible to degradation primarily through pathways that relieve the inherent ring strain of the cyclopropane moiety. Common degradation pathways include acid-catalyzed rearrangement or ring-opening, and in some cases, thermal rearrangements, particularly for highly unsaturated derivatives. The stability is also influenced by the nature and position of substituents on the scaffold.[1]
Q2: How does the this compound scaffold affect the overall stability of a molecule in a drug discovery context?
A2: Incorporating a spirocyclic moiety like this compound can significantly impact a drug candidate's physicochemical and pharmacokinetic properties, including its stability.[2][3] While the rigid structure can enhance binding affinity and introduce favorable three-dimensionality, the inherent ring strain can be a point of metabolic vulnerability or chemical instability under certain physiological or formulation conditions.[4] However, in some cases, spirocyclic compounds have shown improved metabolic stability compared to their non-spiro counterparts.[4]
Q3: Are there general precautions to take when working with this compound derivatives?
A3: Yes. Due to the potential for acid-catalyzed rearrangements, it is advisable to avoid strongly acidic conditions when possible, or to conduct reactions at low temperatures if acids are required.[1] For derivatives with unsaturated bonds, be mindful of potential thermal instability. When developing synthetic routes, it is crucial to consider the compatibility of all reagents and reaction conditions with the this compound core.
Troubleshooting Guides
Issue 1: Unexpected Byproduct Formation in Acidic Media
Symptoms:
-
Formation of an unexpected isomer with a different ring structure.
-
Low yield of the desired product.
-
Complex mixture of products observed by TLC or LC-MS.
Possible Cause: The this compound core, specifically the cyclopropane ring, can undergo acid-catalyzed rearrangement. This is often initiated by protonation of a nearby functional group or the cyclopropane ring itself, leading to a carbocationic intermediate that rearranges to a more stable structure, such as a cyclobutane (B1203170) or a cyclopentene (B43876) derivative.[1]
Troubleshooting Steps:
-
Reduce Acidity: If possible, use a milder acid or a buffered system.
-
Lower Temperature: Perform the reaction at a lower temperature to disfavor the rearrangement pathway.
-
Change Solvent: Use a less polar solvent to reduce the stabilization of charged intermediates.
-
Protecting Groups: If a functional group is promoting the rearrangement, consider protecting it prior to the acidic step.
Issue 2: Decomposition of Unsaturated this compound Derivatives upon Heating
Symptoms:
-
Product degradation or dimerization upon heating or during purification by distillation.
-
Discoloration of the reaction mixture at elevated temperatures.
Possible Cause: Highly unsaturated this compound derivatives, such as spiro[2.4]hepta-1,4,6-trienes, are known to be thermally labile and can undergo rearrangements at relatively low temperatures (e.g., 50 °C). This can lead to the formation of bicyclic systems and subsequent dimerization.
Troubleshooting Steps:
-
Avoid High Temperatures: If possible, conduct reactions at or below room temperature.
-
Alternative Purification: Use non-thermal purification methods such as column chromatography or recrystallization instead of distillation.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be initiated at elevated temperatures.
Quantitative Data on Stability
Due to the wide variety of possible this compound derivatives, stability data is highly compound-specific. The following tables provide an illustrative example of how to present stability data from a forced degradation study. It is recommended to perform such studies on your specific derivative to determine its stability profile.
Table 1: Illustrative Forced Degradation of a Hypothetical this compound Carboxylic Acid Derivative
| Stress Condition | Reagent/Condition | Time (hours) | Degradation (%) | Major Degradants |
| Acidic | 0.1 M HCl | 24 | 15% | Isomer A, Ring-opened product B |
| Basic | 0.1 M NaOH | 24 | 5% | Hydrolyzed side chain |
| Oxidative | 3% H₂O₂ | 24 | 8% | Oxidized side chain |
| Thermal | 80 °C | 24 | 2% | Minor unidentified peaks |
| Photolytic | UV light (254 nm) | 24 | <1% | No significant degradation |
Table 2: Illustrative pH-Dependent Stability Profile
| pH | Buffer System | Temperature (°C) | Half-life (t½, hours) |
| 2.0 | HCl | 37 | 72 |
| 5.0 | Acetate | 37 | > 200 |
| 7.4 | Phosphate | 37 | > 200 |
| 9.0 | Borate | 37 | 150 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol provides a general framework for assessing the stability of a this compound derivative under various stress conditions, as recommended by ICH guidelines.[5]
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60 °C) for a defined period. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period, protected from light. At each time point, withdraw a sample and dilute for analysis.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven (e.g., 80 °C) for a defined period. Also, incubate a solution of the compound at the same temperature. At each time point, dissolve the solid sample or dilute the solution sample for analysis.
-
Photostability: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period. A control sample should be kept in the dark. At the end of the exposure, analyze the samples.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of the remaining parent compound and the formation of any degradation products.
Visualizations
References
- 1. Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Strategies to control regioselectivity in reactions of spiro[2.4]heptadienes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spiro[2.4]heptadienes. The focus is on strategies to control regioselectivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the principal factors influencing regioselectivity in reactions of spiro[2.4]heptadienes?
A1: Regioselectivity in spiro[2.4]heptadiene reactions is primarily governed by a combination of steric and electronic factors. The spiro-fused cyclopropane (B1198618) ring introduces significant steric hindrance on one face of the cyclopentadiene (B3395910) ring, influencing the trajectory of incoming reagents. Electronically, the diene system can be polarized by substituents on either the cyclopropane or cyclopentadiene ring, directing electrophiles or dienophiles to specific positions. The choice of catalyst, solvent, and temperature can also play a crucial role in modulating these effects.
Q2: How can I control the regioselectivity in Diels-Alder reactions involving substituted spiro[2.4]heptadienes?
A2: Controlling regioselectivity in Diels-Alder reactions with unsymmetrical spiro[2.4]heptadienes depends on the nature and position of substituents on both the diene and the dienophile. Generally, the reaction is governed by frontier molecular orbital (FMO) theory. For a typical normal-electron-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the spiro[2.4]heptadiene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. Electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile will direct the regioselectivity. Lewis acid catalysis can enhance regioselectivity by coordinating to the dienophile, lowering its LUMO energy and amplifying the electronic directing effects.
Q3: We are observing poor regioselectivity in an electrophilic addition to the double bonds of spiro[2.4]heptadiene. What are the likely causes and solutions?
A3: Poor regioselectivity in electrophilic additions can stem from several factors:
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Weak Directing Groups: If the substituents on the spiro[2.4]heptadiene have weak electronic effects, the energy difference between the two possible carbocation intermediates may be small, leading to a mixture of products.
-
Steric Hindrance: The electrophile might be too bulky to approach the more sterically hindered, yet electronically favored, position.
-
Reaction Conditions: High temperatures can sometimes lead to thermodynamic control, favoring the more stable regioisomer, which may differ from the kinetically favored product. Low temperatures generally favor kinetic control.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This will favor the kinetically controlled product, which is often formed with higher regioselectivity.
-
Change the Solvent: Solvents with different polarities can influence the stability of the charged intermediates and transition states, potentially improving selectivity.
-
Use a Different Electrophile: A less bulky or more electronically biased electrophile may exhibit higher regioselectivity.
-
Employ a Catalyst: A Lewis acid or a Brønsted acid catalyst could enhance the electronic differences between the double bonds, leading to better regiocontrol.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in the [2+2] Cycloaddition of Ketenes
Problem: Low or no regioselectivity observed in the cycloaddition of a substituted ketene (B1206846) to spiro[2.4]heptadiene, resulting in a mixture of regioisomers.
Potential Causes and Solutions:
| Cause | Proposed Solution | Experimental Protocol |
| Steric hindrance from the ketene substituent | Use a ketene with a smaller substituent to minimize steric interactions that may override electronic preferences. | Generate the ketene in situ from the corresponding acyl chloride and a non-nucleophilic base (e.g., triethylamine) at low temperature (-78 °C to 0 °C) in an inert solvent like diethyl ether or dichloromethane. Add the spiro[2.4]heptadiene dropwise to the ketene solution. |
| High reaction temperature | Perform the reaction at lower temperatures to favor the kinetic product, which is often formed with higher regioselectivity. | Set up the reaction in a dry, inert atmosphere. Cool the solution of the acyl chloride and triethylamine (B128534) to -78 °C before the slow addition of the spiro[2.4]heptadiene. Allow the reaction to warm slowly to room temperature over several hours. |
| Solvent effects | The polarity of the solvent can influence the transition state. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile). | Screen different solvents under otherwise identical conditions (low temperature, inert atmosphere). Analyze the product mixture by GC-MS or ¹H NMR to determine the regioisomeric ratio. |
Quantitative Data on Regioselectivity of Chloroketene Addition
The addition of chloroketens to spiro[2.4]hepta-4,6-diene has been shown to be highly regiospecific.[1]
| Ketene Precursor | Base | Solvent | Temperature (°C) | Major Regioisomer |
| Chloroacetyl chloride | Et₃N | Diethyl ether | 0 | 7-chlorospiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropan]-6-one |
| Dichloroacetyl chloride | Et₃N | Pentane | -78 to 25 | 7,7-dichlorospiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropan]-6-one |
Note: The numbering refers to the bicyclo[3.2.0]heptene core.
Guide 2: Unexpected Regioisomer in Metal-Catalyzed Functionalization
Problem: A metal-catalyzed reaction (e.g., hydroformylation, hydroboration) on spiro[2.4]heptadiene yields the unexpected regioisomer as the major product.
Potential Causes and Solutions:
| Cause | Proposed Solution | Experimental Protocol |
| Ligand Effects | The steric and electronic properties of the ligands on the metal catalyst are critical in directing regioselectivity. A bulkier ligand may favor addition at the less sterically hindered double bond. | Screen a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands with different steric bulk (cone angles) and electronic properties (Tolman electronic parameter). |
| Directing Group Influence | A functional group on the spiro[2.4]heptadiene backbone may be coordinating to the metal center and directing the reaction to a specific position. | If a potential directing group is present, consider protecting it to block this interaction. Alternatively, introduce a different directing group to favor the desired regioisomer. |
| Reaction Mechanism | The operative catalytic cycle may favor the observed regiochemistry. For example, in hydroboration, the boron typically adds to the less substituted carbon. | Consult the literature for the established mechanism of the specific metal-catalyzed reaction. This will provide insight into the factors that control regioselectivity and how they might be manipulated. |
Visualizing Reaction Control
Below are diagrams illustrating key concepts for controlling regioselectivity in spiro[2.4]heptadiene reactions.
Caption: Key factors influencing the regioselectivity of reactions involving spiro[2.4]heptadienes.
Caption: A general troubleshooting workflow for addressing poor regioselectivity in spiro[2.4]heptadiene reactions.
References
Technical Support Center: Refinement of Experimental Conditions for Spiro[2.4]heptane Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of spiro[2.4]heptane. The information is presented in a practical, question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the widely used Simmons-Smith reaction and related cyclopropanation methods.
Q1: My Simmons-Smith reaction for this compound synthesis is resulting in a low yield. What are the primary causes and how can I improve it?
A1: Low yields in Simmons-Smith reactions are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
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Inactive Zinc Reagent: The activity of the zinc, whether as a zinc-copper couple or diethylzinc, is the most frequent cause of a failed or low-yielding reaction. The zinc-copper couple must be freshly prepared and highly active for the efficient formation of the organozinc carbenoid intermediate.
-
Solution: Ensure the zinc-copper couple is freshly prepared and activated. Washing zinc dust with HCl to remove the oxide layer before treatment with a copper salt can improve activity. Consider using ultrasound to enhance activation.
-
-
Presence of Moisture: The organozinc intermediates are highly sensitive to moisture and protic impurities, which will quench the reagent.
-
Solution: All glassware should be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents and reagents must be anhydrous.
-
-
Sub-optimal Reaction Conditions: The reaction temperature and time may not be ideal for your specific setup.
-
Solution: If the reaction is sluggish at a lower temperature (e.g., 0 °C), a gradual increase may improve the rate. However, be aware that higher temperatures can sometimes lead to side reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Q2: I am observing incomplete conversion of my starting material (e.g., methylenecyclopentane). What adjustments can I make?
A2: Incomplete conversion often points to issues with stoichiometry or reagent reactivity.
-
Insufficient Reagent: The amount of the Simmons-Smith reagent may be insufficient to drive the reaction to completion.
-
Solution: Use a slight excess (e.g., 1.2-1.5 equivalents) of the diiodomethane (B129776) and zinc reagent.
-
-
Low Substrate Reactivity: Some alkenes are inherently less reactive towards cyclopropanation.
-
Solution: Consider using a more reactive variation of the Simmons-Smith reagent, such as the Furukawa modification (diethylzinc and diiodomethane) or the Shi modification, which can be more effective for less reactive alkenes.
-
Q3: My reaction is producing significant side products. What are the likely culprits and how can I minimize them?
A3: Side product formation can arise from the reagents or the instability of the product under the reaction conditions.
-
Lewis Acid-Catalyzed Rearrangement: The byproduct of the Simmons-Smith reaction, zinc iodide (ZnI₂), is a Lewis acid that can potentially cause rearrangement of acid-sensitive products.
-
Methylation of Heteroatoms: If your substrate contains heteroatoms like alcohols, methylation can occur as a side reaction due to the electrophilic nature of the zinc carbenoid, especially with prolonged reaction times and excess reagent.
-
Solution: To mitigate issues with ZnI₂, the reaction can be quenched with pyridine, which will scavenge the Lewis acid. Using a minimal excess of the Simmons-Smith reagent and optimizing the reaction time can help reduce side reactions.
-
Q4: Can I use a more cost-effective alternative to diiodomethane?
A4: Yes, while diiodomethane is the most common reagent, alternatives have been developed to reduce costs. Modifications using dibromomethane (B42720) or diazomethane (B1218177) with zinc iodide are viable options. However, the reactivity of the system may need to be adjusted, for instance, by employing the Furukawa modification to achieve comparable yields.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: Synthesis of this compound via Simmons-Smith Reaction
This protocol is a generalized procedure based on the Simmons-Smith cyclopropanation of methylenecyclopentane (B75326).
Materials:
-
Zinc powder
-
Copper(I) chloride (CuCl)
-
Methylenecyclopentane
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add zinc powder (2.0 eq) and a small amount of copper(I) chloride (0.1 eq). Heat the mixture gently under vacuum and then allow it to cool under a nitrogen atmosphere.
-
Formation of the Zinc-Copper Couple: Add anhydrous diethyl ether to the flask and stir the mixture vigorously.
-
Reaction Setup: To the activated zinc-copper couple, add a solution of methylenecyclopentane (1.0 eq) in anhydrous diethyl ether.
-
Addition of Diiodomethane: Slowly add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether to the reaction mixture. The addition should be exothermic, and the rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature or gentle reflux. Monitor the reaction progress by GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate it under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.
| Parameter | Condition | Expected Yield |
| Solvent | Diethyl Ether | Good |
| Dichloromethane | Good | |
| Temperature | Reflux | Moderate to Good |
| Room Temperature | Lower, longer reaction time | |
| Zinc Activation | Freshly prepared Zn-Cu couple | High |
| Aged Zn-Cu couple | Low to None |
Signaling Pathways and Experimental Workflows
Simmons-Smith Reaction Mechanism
The Simmons-Smith reaction proceeds through the formation of a zinc carbenoid, which then transfers a methylene (B1212753) group to the alkene in a concerted fashion.
Caption: Mechanism of the Simmons-Smith reaction.
Kulinkovich Reaction for Cyclopropanol Synthesis
The Kulinkovich reaction is a method for synthesizing cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst. This can be a precursor route to other cyclopropane (B1198618) derivatives.
Caption: Simplified mechanism of the Kulinkovich reaction.
General Experimental Workflow for this compound Synthesis
This workflow outlines the key stages from starting materials to the final purified product.
Caption: General experimental workflow for this compound synthesis.
Technical Support Center: Separation of Spiro[2.4]heptane Diastereomers
This technical support center provides targeted advice, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of diastereomers of spiro[2.4]heptane and related spirocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating diastereomers of this compound compounds?
A1: The most common and effective methods for separating diastereomers, which have different physical properties, are based on chromatography and crystallization.[1][2] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using both normal and chiral stationary phases are powerful chromatographic techniques.[3] Fractional crystallization is also a viable method, particularly for large-scale separations, as it exploits differences in solubility between diastereomers.[4]
Q2: Do I need a chiral stationary phase (CSP) to separate diastereomers?
A2: Not necessarily. Since diastereomers have distinct physical and chemical properties, they can often be separated on standard, achiral stationary phases (like silica (B1680970) gel or C18) using techniques like HPLC or flash chromatography.[1][2][5] However, chiral stationary phases are frequently used and can offer unique selectivity, sometimes providing better resolution than achiral phases, especially for closely related diastereomers.[3][6]
Q3: What makes this compound derivatives challenging to separate?
A3: The rigidity of the spirocyclic core can result in small differences in the spatial arrangement of the diastereomers. This can lead to very similar physical properties, such as polarity and solubility, making separation by standard techniques difficult. Furthermore, the lack of strong chromophores can complicate detection by UV-Vis, requiring alternative detectors like ELSD or MS.
Q4: When should I choose HPLC versus SFC for my separation?
A4: The choice depends on the properties of your compound and the desired scale.
-
HPLC is a versatile and widely available technique suitable for a broad range of polarities.[7]
-
SFC is particularly advantageous for less polar, volatile compounds, similar to the this compound core. It often provides faster separations, uses less toxic solvents (CO2), and can offer complementary selectivity to HPLC.[8][9] SFC is also an excellent choice for preparative-scale purification due to the ease of solvent removal.[9]
Troubleshooting Guide: Chromatographic Methods (HPLC/SFC)
This guide addresses common issues encountered during the chromatographic separation of this compound diastereomers.
Issue 1: Poor or No Resolution (Rs < 1.5)
-
Potential Cause: The selected stationary phase and mobile phase combination does not provide sufficient selectivity for the diastereomers.
-
Solutions:
-
Optimize the Mobile Phase: This is the most critical first step.[10][11]
-
Normal Phase (e.g., Hexane/Ethanol): Systematically vary the percentage of the alcohol modifier.[12] Decreasing the alcohol content generally increases retention and can improve resolution, but be mindful of excessive peak broadening.[12]
-
Additives/Modifiers: For compounds with acidic or basic functional groups, adding a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% diethylamine) can suppress ionization, leading to sharper peaks and improved reproducibility.[13][14]
-
-
Change the Stationary Phase: If mobile phase optimization fails, the column chemistry is likely not suitable.
-
Screen different types of columns. Polysaccharide-based chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for spirocyclic compounds.[12][15][16]
-
Even among achiral phases, switching from silica to a cyano or diol-based column can alter selectivity.[3]
-
-
Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase efficiency and improve resolution, though it will lengthen the run time.[12][17]
-
Adjust the Temperature: Temperature affects the thermodynamics of the separation.[13] It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C), as lower temperatures often, but not always, enhance resolution.[13]
-
Issue 2: Broad or Tailing Peaks
-
Potential Cause: Secondary interactions, column overload, or issues with the sample solvent.
-
Solutions:
-
Mask Secondary Interactions: Peak tailing, especially for basic compounds, can be caused by interactions with residual silanol (B1196071) groups on the silica support.[13] Adding a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase can mitigate this.[13]
-
Reduce Sample Concentration: Injecting too much sample is a common cause of peak distortion.[17] Dilute your sample and re-inject to see if the peak shape improves.[12]
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as the mobile phase.[18] Dissolving the sample in a much stronger solvent can cause peak distortion upon injection.[18]
-
Inspect for Column Contamination: Adsorbed impurities at the head of the column can lead to poor peak shape.[18] Try flushing the column with a strong solvent (as recommended by the manufacturer) or reversing the column flow direction to wash the inlet frit.[18]
-
Issue 3: Irreproducible Retention Times
-
Potential Cause: Inadequate column equilibration, mobile phase instability, or temperature fluctuations.
-
Solutions:
-
Ensure Proper Equilibration: Always equilibrate the column with at least 10-20 column volumes of the mobile phase before starting your analysis.[14] This is especially critical when using mobile phase additives.
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of volatile components. Prepare fresh mobile phase daily for best results.
-
Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment to ensure consistent retention.[17]
-
Data Presentation: Chiral Stationary Phase Screening
While specific data for this compound diastereomers is sparse, the table below provides representative starting conditions for separating spirocyclic compounds based on published methods for similar structures.
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase (Normal Phase) | Key Characteristics & Best For |
| Amylose Derivatives | Chiralpak® AD, Lux® Amylose | Hexane/Isopropanol (90:10) | Broad applicability, often provides good selectivity for a wide range of compounds.[16][19] |
| Cellulose Derivatives | Chiralcel® OD, Lux® Cellulose | Heptane/Ethanol (B145695) (80:20) | Offers different selectivity compared to amylose phases, useful when amylose fails.[16] |
| Cyclodextrin-Based | Cyclobond™ | Methanol/Acetonitrile/Water mixtures | Effective for compounds that can fit into the cyclodextrin (B1172386) cavity, forming inclusion complexes.[16] |
| Pirkle-Type (Brush-Type) | Whelk-O®, Phenylglycine | Hexane/IPA + 0.1% TFA | Based on π-π interactions, effective for aromatic compounds or those with π-acceptor/donor groups.[20][21] |
Experimental Protocols
Protocol 1: Analytical HPLC Method Development for Diastereomer Separation
-
Sample Preparation: Prepare a stock solution of the diastereomeric mixture at approximately 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol). Dilute this stock for injection.
-
Initial Column Screening:
-
Select a primary screening column (e.g., a polysaccharide-based CSP like Chiralpak® AD-H).
-
Install the column in the HPLC system and equilibrate with the starting mobile phase (e.g., 90:10 n-Hexane/Isopropanol) at a flow rate of 1.0 mL/min for at least 20 minutes.[12]
-
Set the column oven temperature to 25°C.
-
Inject 5-10 µL of the prepared sample.
-
Monitor the separation using a UV detector at an appropriate wavelength (e.g., 210-254 nm) or an alternative detector if the compound lacks a chromophore.
-
-
Mobile Phase Optimization:
-
If resolution is poor, systematically adjust the mobile phase composition. Decrease the alcohol modifier in 2-5% increments (e.g., move from 90:10 to 95:5 Hexane/IPA).[13]
-
Allow the column to re-equilibrate thoroughly after each change.
-
If peaks are tailing, add 0.1% of an appropriate modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to the mobile phase.[14]
-
-
Flow Rate and Temperature Optimization:
-
Data Analysis: Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for each condition to identify the optimal method.[13]
Protocol 2: Diastereoselective Crystallization
-
Solvent Screening: Dissolve a small amount of the diastereomeric mixture in various solvents (e.g., hexane, ethyl acetate, acetone, methanol, and mixtures thereof) at an elevated temperature to achieve saturation.
-
Cooling and Crystal Formation: Allow the solutions to cool slowly to room temperature, and then further cool to 4°C. Observe for crystal formation. The goal is to find a solvent system where one diastereomer crystallizes preferentially while the other remains in the mother liquor.
-
Seeding (Optional): If spontaneous crystallization is difficult, add a seed crystal of the desired pure diastereomer (if available) to the saturated solution to induce crystallization.
-
Isolation and Analysis:
-
Isolate the crystals by filtration and wash with a small amount of the cold crystallization solvent.
-
Analyze the purity of the crystals and the remaining mother liquor by HPLC or NMR to determine the diastereomeric ratio.
-
-
Optimization: Repeat the process, optimizing the solvent composition, concentration, and cooling rate to maximize the yield and purity of the desired diastereomer.
Visualizations
Caption: General workflow for the separation of this compound diastereomers.
Caption: Decision tree for troubleshooting poor chromatographic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. santaisci.com [santaisci.com]
- 3. hplc.eu [hplc.eu]
- 4. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical and semipreparative separation of 25 (R/S)-spirostanol saponin diastereomers using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. chiraltech.com [chiraltech.com]
- 19. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 20. hplc.eu [hplc.eu]
- 21. fagg.be [fagg.be]
Validation & Comparative
Determining the Absolute Configuration of Spiro[2.4]heptane Compounds: A Comparative Guide to Modern Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical and pharmaceutical development. This is particularly true for complex chiral scaffolds such as spiro[2.4]heptane, a structural motif found in numerous natural products and pharmacologically active compounds. While single-crystal X-ray crystallography has long been considered the "gold standard," a suite of powerful spectroscopic techniques offers viable and often more accessible alternatives. This guide provides an objective comparison of X-ray crystallography with key chiroptical and NMR spectroscopic methods for the absolute configuration determination of this compound derivatives, supported by experimental data and detailed protocols.
At a Glance: Comparing the Techniques
The choice of method for determining the absolute configuration of a this compound compound depends on several factors, including the nature of the sample, the availability of instrumentation, and the desired level of confidence in the assignment. The following table summarizes the key performance indicators for each technique.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Auxiliaries |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution. | Formation of diastereomeric complexes or derivatives with distinct NMR spectra. |
| Sample State | Single crystal | Solution (or neat liquid) | Solution | Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to milligrams | Milligrams |
| Heavy Atom Req. | Beneficial, often necessary for light-atom molecules | No | No | No |
| Throughput | Low to medium | Medium to high | High | Medium |
| Confidence Level | Very high (unambiguous) | High (with computational support) | Medium to high (dependent on chromophores) | High (model-dependent) |
| Key Advantage | Provides the complete 3D structure. | Applicable to a wide range of molecules in their natural solution state. | High sensitivity for compounds with UV-Vis chromophores. | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain. | Requires quantum chemical calculations for interpretation. | Limited to molecules with suitable chromophores. | May require chemical derivatization; interpretation can be complex. |
In-Depth Analysis and Experimental Protocols
X-ray Crystallographic Analysis
X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules, including this compound derivatives.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms in the molecule. The presence of a "heavy" atom (e.g., bromine, chlorine, or sulfur) in the structure enhances the anomalous dispersion effect, which is crucial for the unambiguous assignment of the absolute configuration, often expressed by the Flack parameter.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: A single crystal of the enantiomerically pure this compound derivative suitable for X-ray diffraction is grown. This is often the most challenging step and may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment with high confidence.
Workflow for X-ray Crystallography
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational circular dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5] Since enantiomers have mirror-image VCD spectra, this technique provides a sensitive probe of molecular stereochemistry. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer.[6]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: The enantiomerically pure this compound derivative is dissolved in a suitable solvent (e.g., CDCl₃, CCl₄) at a concentration of approximately 0.01–0.1 M.
-
VCD Spectrum Acquisition: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer. Multiple scans are typically averaged to achieve a good signal-to-noise ratio.
-
Computational Modeling:
-
A conformational search of the this compound derivative is performed using molecular mechanics or semi-empirical methods.
-
The geometries of the low-energy conformers are optimized using density functional theory (DFT), for example, at the B3LYP/6-31G(d) level.
-
The IR and VCD spectra for each conformer are calculated at the same level of theory.
-
A Boltzmann-averaged theoretical spectrum is generated based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared with the calculated spectra for both enantiomers. A good agreement in the sign and relative intensity of the VCD bands allows for a confident assignment of the absolute configuration.
Logical Relationship for VCD Analysis
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light.[7] This technique is particularly useful for chiral molecules containing chromophores that absorb in the UV-Vis region. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with quantum chemically calculated spectra.[8] For this compound derivatives, a carbonyl group or other unsaturated moieties can serve as suitable chromophores.
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: A dilute solution of the enantiomerically pure this compound derivative is prepared in a transparent solvent (e.g., methanol, acetonitrile).
-
ECD Spectrum Acquisition: The ECD and UV-Vis absorption spectra are recorded on a CD spectropolarimeter.
-
Computational Modeling:
-
A conformational search is performed for the this compound derivative.
-
The geometries of the low-energy conformers are optimized using DFT.
-
The ECD spectra for each conformer are calculated using time-dependent DFT (TD-DFT).
-
A Boltzmann-averaged theoretical ECD spectrum is generated.
-
-
Spectral Comparison and Assignment: The experimental ECD spectrum is compared to the calculated spectra for both enantiomers. The absolute configuration is assigned based on the best match.
NMR Spectroscopy with Chiral Auxiliaries
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of chiral molecules through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[9][10] The principle involves the formation of diastereomers (with CDAs) or diastereomeric complexes (with CSAs) that exhibit distinct NMR spectra. The Mosher's ester method is a classic example using a CDA.[11]
Experimental Protocol: Modified Mosher's Method for a this compound Alcohol
-
Derivatization: The enantiopure this compound alcohol is reacted separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride to form the corresponding (R)- and (S)-MTPA esters (diastereomers).
-
NMR Analysis: ¹H NMR spectra of both diastereomeric esters are recorded.
-
Spectral Analysis: The chemical shifts (δ) of protons near the newly formed chiral center are compared for the two diastereomers. The differences in chemical shifts (Δδ = δS - δR) are calculated.
-
Configuration Assignment: Based on the established model for MTPA esters, a positive Δδ for protons on one side of the MTPA plane and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration of the alcohol.
Decision Pathway for Method Selection
Conclusion
The determination of the absolute configuration of this compound compounds can be achieved through several powerful analytical techniques. X-ray crystallography remains the benchmark for its unambiguous results, provided that suitable single crystals can be obtained. For solution-state analysis, VCD and ECD spectroscopy offer excellent alternatives, with their applicability depending on the presence of suitable chromophores and the availability of computational resources for spectral prediction. NMR spectroscopy using chiral auxiliaries provides a more accessible method that does not require specialized instrumentation beyond a standard NMR spectrometer, although it may necessitate chemical modification of the analyte. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to confidently elucidate the stereochemistry of novel this compound compounds, a crucial step in advancing drug discovery and natural product synthesis.
References
- 1. Determination of absolute configuration in chiral solvents with nuclear magnetic resonance. A combined molecular dynamics/quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute configuration of eremophilanoids by vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. drpress.org [drpress.org]
Comparative study of spiro[2.4]heptane versus spiro[3.3]heptane in drug design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of spirocyclic scaffolds is a burgeoning area in medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic compounds and access novel chemical space with improved pharmacological profiles. Among the diverse array of spirocycles, spiro[2.4]heptane and spiro[3.3]heptane have emerged as compelling motifs. This guide provides an objective comparison of their performance in drug design, supported by available experimental data and detailed methodologies for key assays.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The choice between this compound and spiro[3.3]heptane can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The inherent strain and three-dimensional geometry of these scaffolds influence key parameters such as lipophilicity, solubility, and metabolic stability.
| Property | This compound Derivative (Entecavir Analogue) | Spiro[3.3]heptane as a Benzene (B151609) Bioisostere | General Trends & Considerations |
| Calculated LogP (XLogP3) | Parent Scaffold: 3.1[1] | Parent Scaffold: Not explicitly found, but derivatives show modulation of lipophilicity. | The higher carbon count in spiro[3.3]heptane might suggest a slightly higher lipophilicity for the parent scaffold. However, functionalization plays a dominant role. |
| Aqueous Solubility | Data not available for a direct comparison. | Replacement of a meta-phenyl ring in Sonidegib did not significantly affect solubility. | The increased sp³ character of both scaffolds is generally associated with improved solubility compared to flat aromatic systems. |
| Metabolic Stability | Data not available for a direct comparison. | Replacement of a meta-phenyl ring in Sonidegib with spiro[3.3]heptane showed mixed results, with one isomer having comparable stability and the other showing a significant decrease. | The rigid nature of spirocycles can block metabolic soft spots, but the introduction of new aliphatic C-H bonds can also create new sites for metabolism. |
| Biological Activity | An entecavir (B133710) analogue showed an EC50 of 0.12 ± 0.02 μM against HBV.[2][3] | Saturated analogs of Sonidegib, Vorinostat, and Benzocaine retained high potency. | Both scaffolds have been successfully incorporated into biologically active compounds, demonstrating their viability as pharmacophores. |
| Cytotoxicity | No cytotoxicity was observed up to 100 μM against HepG2 cells.[2][3] | Data for the specific analogs was not detailed in the provided search results. | Low cytotoxicity is a desirable feature for any drug candidate. |
Structural and Conformational Considerations
The distinct ring sizes of this compound (a cyclopropane (B1198618) and a cyclopentane (B165970) ring) and spiro[3.3]heptane (two cyclobutane (B1203170) rings) lead to different spatial arrangements of substituents and overall molecular shapes.
This compound's cyclopropane ring introduces significant strain, which can influence reactivity and binding conformations. In contrast, the two cyclobutane rings of spiro[3.3]heptane create a more rigid and symmetrical structure, which has been effectively utilized to mimic the geometry of a para-substituted phenyl ring.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative study in drug design. Below are detailed methodologies for key in vitro ADME assays.
Kinetic Solubility Assay
This assay is crucial for the early assessment of a compound's dissolution properties.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).
-
Incubation: Shake the plate at room temperature for a specified time (e.g., 2 hours).
-
Detection:
-
Nephelometry: Measure the turbidity of the samples using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.
-
UV-Vis Spectroscopy: Alternatively, filter the samples to remove any precipitate and measure the absorbance of the filtrate using a UV-Vis plate reader at a wavelength where the compound has maximum absorbance. The concentration is determined from a standard curve.
-
Microsomal Stability Assay
This assay provides an early indication of a compound's susceptibility to Phase I metabolism.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate (B84403) buffer (pH 7.4).
-
Initiation of Reaction: Add the test compound (at a final concentration of, for example, 1 µM) and pre-incubate at 37°C. Initiate the metabolic reaction by adding a solution of NADPH.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.
Conclusion
Both this compound and spiro[3.3]heptane offer distinct advantages for drug designers. Spiro[3.3]heptane has been more extensively explored as a benzene bioisostere, with data suggesting it can maintain biological activity while favorably modulating physicochemical properties. The more strained this compound scaffold has also been successfully incorporated into potent bioactive molecules, indicating its potential in creating unique three-dimensional structures.
The selection between these two scaffolds should be guided by the specific therapeutic target and the desired physicochemical properties. The experimental protocols provided in this guide offer a framework for generating robust, comparative data to inform these critical decisions in the drug discovery process. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences and to expand the utility of these valuable spirocyclic scaffolds in medicinal chemistry.
References
- 1. Spiro(2.4)heptane | C7H12 | CID 12657448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A novel entecavir analogue constructing with a this compound core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel entecavir analogue constructing with a this compound core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reactivity of Spiro[2.4]heptane: A Comparative Guide to Computational Models
For researchers, scientists, and drug development professionals, accurately predicting the reactivity of complex molecules like spiro[2.4]heptane is crucial for designing novel synthetic pathways and accelerating drug discovery. This guide provides a comprehensive comparison of computational models used to predict the reactivity of this strained carbocycle, supported by available experimental data and detailed methodologies.
The unique spirocyclic structure of this compound, featuring a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring, imparts significant ring strain, making it a valuable building block in organic synthesis. However, this inherent strain also leads to complex and sometimes unpredictable reactivity. Computational chemistry has emerged as a powerful tool to elucidate reaction mechanisms and predict outcomes, saving valuable time and resources in the laboratory. This guide will delve into the validation of these computational models, offering a clear comparison of their performance.
Predicting Reactivity: A Tale of Two Models
The prediction of this compound's reactivity largely falls into two main computational camps: quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), and the rapidly evolving field of Machine Learning (ML).
Density Functional Theory (DFT): A Quantum Mechanical Workhorse
DFT has become a standard tool for investigating reaction mechanisms, calculating reaction energies, and determining the structures of intermediates and transition states. Its strength lies in providing a good balance between computational cost and accuracy for a wide range of chemical systems.
A key aspect of DFT calculations is the choice of the functional, which approximates the exchange-correlation energy. Different functionals can yield varying results, and their performance is often system-dependent. For strained molecules like this compound, the choice of an appropriate functional is critical for obtaining reliable predictions.
Machine Learning (ML): The Data-Driven Challenger
Machine learning models, especially neural networks, offer a complementary approach. These models are trained on large datasets of known reactions and can predict outcomes for new reactions much faster than DFT calculations. The accuracy of ML models is heavily reliant on the quality and diversity of the training data. For specialized molecules like this compound, the availability of sufficient training data can be a limitation.
Performance Comparison: A Look at the Data
Direct comparative studies validating a range of computational models against experimental kinetic data for the same reactions of this compound are scarce in the published literature. However, we can draw valuable insights from studies on closely related strained systems and from theoretical benchmarks.
One area where both experimental and computational data are available is in the study of thermal rearrangements of spiro-conjugated systems. For instance, the thermolysis of spiro[2.4]hepta-1,4,6-triene, a more unsaturated analog of this compound, has been investigated both experimentally and computationally.[1]
Table 1: Comparison of Computational and Experimental Data for the Thermal Rearrangement of Spiro[2.4]hepta-1,4,6-triene
| Parameter | Experimental Value | Computational Prediction (Ab initio) |
| Reaction | [1][2]-Sigmatropic Rearrangement | [1][2]-Sigmatropic Rearrangement |
| Product | Bicyclo[3.2.0]hepta-1,3,6-triene | Bicyclo[3.2.0]hepta-1,3,6-triene |
| Relative Energy | - | Comparable energy to starting material |
Note: This table is based on data for a related compound, spiro[2.4]hepta-1,4,6-triene, due to the limited availability of direct comparative data for this compound.
The study on spiro[2.4]hepta-1,4,6-triene demonstrated that ab initio calculations could correctly predict the reaction pathway and the relative stability of the product.[1] This provides confidence that similar computational approaches can be applied to this compound, although direct experimental validation is still needed.
Experimental Protocols: The Foundation of Validation
The validation of any computational model hinges on the availability of high-quality experimental data. The following outlines a general protocol for studying the kinetics of thermal rearrangements of strained molecules like this compound, based on methodologies used for similar systems.
Experimental Protocol: Gas-Phase Pyrolysis Kinetics
Objective: To determine the rate constants and activation energy for the thermal rearrangement of this compound.
Apparatus:
-
Flow reactor system
-
High-temperature furnace
-
Gas chromatograph-mass spectrometer (GC-MS)
-
High-temperature ceramic sampling probe
Procedure:
-
A dilute mixture of this compound in an inert carrier gas (e.g., nitrogen or argon) is prepared.
-
The gas mixture is passed through a heated flow reactor maintained at a constant temperature.
-
Samples are extracted from the reactor at different residence times using a quench-cooled sampling probe.
-
The composition of the sampled gas is analyzed by GC-MS to identify and quantify the reactant and any products.
-
The experiment is repeated at several different temperatures.
-
The rate constants at each temperature are determined by plotting the concentration of the reactant as a function of time.
-
An Arrhenius plot (ln(k) vs. 1/T) is constructed to determine the activation energy (Ea) and the pre-exponential factor (A).
Visualizing the Workflow
To better understand the process of validating computational models, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for determining the kinetics of gas-phase pyrolysis.
Caption: Workflow for computational prediction and validation of reactivity.
Conclusion and Future Directions
While computational models show great promise for predicting the reactivity of this compound, a critical need remains for more direct validation against robust experimental data. The lack of published kinetic studies for specific reactions of this compound is a significant gap in the literature.
Future work should focus on:
-
Performing targeted experimental kinetic studies on key reactions of this compound, such as thermal rearrangements, cycloadditions, and ring-opening reactions.
-
Conducting systematic benchmarking studies that compare the performance of a wide range of DFT functionals and machine learning models against this new experimental data.
-
Developing curated datasets of spiroalkane reactivity to improve the accuracy and predictive power of machine learning models.
By bridging the gap between computational prediction and experimental reality, researchers can unlock the full potential of this compound and other strained molecules in the development of new medicines and advanced materials.
References
Biological activity of spiro[2.4]heptane analogs compared to existing drugs
For Researchers, Scientists, and Drug Development Professionals
The spiro[2.4]heptane scaffold, a unique three-dimensional structure, has garnered increasing interest in medicinal chemistry due to its potential to impart novel pharmacological properties. This guide provides a comparative analysis of the biological activities of various this compound analogs against existing drugs, supported by experimental data and detailed methodologies.
Antiviral Activity: Targeting Hepatitis B Virus
This compound-containing nucleoside analogs have been investigated as potential antiviral agents, particularly against the Hepatitis B Virus (HBV). A notable example is a novel 2'-deoxy-guanine carbocyclic nucleoside analog of Entecavir, a potent and widely used anti-HBV drug.
Comparative Efficacy and Cytotoxicity
The following table summarizes the in vitro anti-HBV activity and cytotoxicity of a this compound analog compared to the parent drug, Entecavir.
| Compound | Anti-HBV Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound Analog | 0.12 ± 0.02 | > 100 | > 833 |
| Entecavir | ~0.0012 | > 100 | > 83,333 |
Experimental Protocol: Anti-HBV Activity Assay
Cell Line: HepG2 2.2.15 cells, which are human hepatoma cells stably transfected with the HBV genome.
Methodology:
-
Cell Seeding: Plate HepG2 2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog and Entecavir. Include a no-drug control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 6-8 days), replacing the culture medium with fresh medium containing the respective compounds every 2 days.
-
Quantification of Viral DNA:
-
Harvest the supernatant and extract HBV DNA.
-
Quantify the amount of extracellular HBV DNA using quantitative real-time PCR (qPCR).
-
-
Cytotoxicity Assessment:
-
In a parallel plate, assess cell viability using the MTT assay (see detailed protocol below) to determine the 50% cytotoxic concentration (CC₅₀).
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of viral DNA inhibition against the compound concentration.
-
Determine the Selectivity Index (SI) by dividing the CC₅₀ by the EC₅₀.
-
Signaling Pathway: Mechanism of Action of Entecavir
Entecavir, a guanosine (B1672433) nucleoside analog, inhibits HBV replication by interfering with the viral DNA polymerase.[1][2][3] Once inside the host cell, it is phosphorylated to its active triphosphate form.[2][3] This active form competes with the natural substrate, deoxyguanosine triphosphate (dGTP), and inhibits all three functions of the HBV polymerase: priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[1][3]
References
Spectroscopic Confirmation of Spiro[2.4]heptane-2,2-dicarboxylic Acid: A Comparative Guide
This guide provides a framework for the spectroscopic confirmation of the molecular structure of spiro[2.4]heptane-2,2-dicarboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a comparative analysis based on predicted spectroscopic data alongside experimental data from structurally related analogs. This approach offers a robust methodology for researchers to verify the identity and purity of synthesized this compound-2,2-dicarboxylic acid.
Predicted vs. Comparative Spectroscopic Data
The confirmation of the this compound-2,2-dicarboxylic acid structure relies on the unique signals expected in various spectroscopic analyses. The following tables compare the predicted data for our target molecule with experimental data from this compound (the parent hydrocarbon) and this compound-5-carboxylic acid (a monocarboxylic acid analog).
¹³C NMR Data Comparison
The ¹³C NMR spectrum is expected to be highly informative, revealing the carbon skeleton of the molecule. The presence of a quaternary spiro-carbon and a carbon bearing two carboxyl groups are key features.
| Carbon Atom | Predicted Chemical Shift (δ) for this compound-2,2-dicarboxylic acid | Experimental Chemical Shift (δ) for this compound[1] |
| C=O | ~175-185 ppm | N/A |
| C2 (quaternary) | ~50-60 ppm | N/A |
| C1, C3 (CH₂) | ~35-45 ppm | 33.9 ppm |
| C4 (spiro-quaternary) | ~30-40 ppm | 27.5 ppm |
| C5, C7 (CH₂) | ~25-35 ppm | 25.1 ppm |
| C6 (CH₂) | ~20-30 ppm | 25.1 ppm |
¹H NMR Data Comparison
The ¹H NMR spectrum will show distinct signals for the protons on the cyclopropane (B1198618) and cyclopentane (B165970) rings. The absence of a proton on the C2 carbon is a key indicator of the dicarboxylic acid substitution at this position.
| Protons | Predicted Chemical Shift (δ), Multiplicity, Integration for this compound-2,2-dicarboxylic acid |
| -COOH | ~10-13 ppm, broad singlet, 2H |
| Cyclopentane ring protons | ~1.5-2.5 ppm, multiplets, 8H |
| Cyclopropane ring protons | ~0.5-1.5 ppm, multiplets, 2H |
Infrared (IR) Spectroscopy Data Comparison
The IR spectrum is crucial for identifying the carboxylic acid functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound-2,2-dicarboxylic acid | Experimental Wavenumber (cm⁻¹) for this compound-5-carboxylic acid |
| O-H stretch (Carboxylic Acid) | 2500-3300 (very broad)[2] | Data not available in provided results, but expected in this range. |
| C-H stretch (sp³) | 2850-3000 | Data not available in provided results, but expected in this range. |
| C=O stretch (Carboxylic Acid) | 1700-1725 (dimer)[2][3] | Data not available in provided results, but expected in this range. |
Mass Spectrometry Data Comparison
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
| Analysis | Predicted Data for this compound-2,2-dicarboxylic acid | Experimental Data for this compound-5-carboxylic acid[4][5] |
| Molecular Formula | C₉H₁₂O₄ | C₈H₁₂O₂ |
| Molecular Weight | 184.19 g/mol [6] | 140.18 g/mol [4] |
| Molecular Ion Peak (M⁺) | m/z = 184 | m/z = 140 |
| Key Fragments | [M-H₂O]⁺, [M-COOH]⁺, [M-2COOH]⁺ | [M-H₂O]⁺, [M-COOH]⁺ |
Experimental Workflows and Logical Confirmation
The following diagrams illustrate the experimental workflow for obtaining the spectroscopic data and the logical process for confirming the structure based on a comparison of predicted and experimental results.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical flow for structure confirmation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dried sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the sample's solubility. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum to the TMS peak at 0 ppm. The acidic proton of the carboxylic acid may exchange with residual water in the solvent, leading to a very broad or even absent signal.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak or TMS.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is common for polar molecules like carboxylic acids.
-
Ionization: Use ESI in negative ion mode to deprotonate the carboxylic acids, forming [M-H]⁻ ions, or in positive ion mode to form [M+H]⁺ or [M+Na]⁺ adducts.
-
Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight by identifying the molecular ion peak.
-
Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation. The fragmentation pattern provides evidence for the connectivity of the molecule.
-
References
- 1. spectrabase.com [spectrabase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. This compound-5-carboxylic acid | C8H12O2 | CID 13928496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Spiro[2.4]heptanecarboxylic acid - SpectraBase [spectrabase.com]
- 6. This compound-2,2-dicarboxylic acid | C9H12O4 | CID 21889817 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Spiro[2.4]heptane and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of spiro[2.4]heptane and its key isomers, bicyclo[4.1.0]heptane (norcarane) and bicyclo[3.2.0]heptane. This report details and contrasts the most effective synthetic methodologies, providing quantitative data, detailed experimental protocols, and visual pathway diagrams to aid in synthetic strategy and decision-making.
The this compound framework and its isomers are significant structural motifs in medicinal chemistry and materials science, prized for their unique three-dimensional conformations which can impart desirable physicochemical properties to molecules. The efficient and selective synthesis of these strained carbocycles is a key challenge for organic chemists. This guide provides a comparative analysis of the primary synthetic routes to this compound and two of its common isomers, bicyclo[4.1.0]heptane and bicyclo[3.2.0]heptane, with a focus on practical application and experimental reproducibility.
Comparative Overview of Synthetic Routes
The synthesis of these C7H12 isomers primarily revolves around three powerful cyclization strategies: Simmons-Smith cyclopropanation, intramolecular cyclization, and photochemical [2+2] cycloaddition. The choice of method is dictated by the desired isomer, available starting materials, and required scale.
| Target Molecule | Synthetic Method | Precursor(s) | Key Reagents | Typical Yield | Key Advantages | Limitations |
| This compound | Simmons-Smith Cyclopropanation | Methylenecyclopentane (B75326) | Diiodomethane (B129776), Zinc-Copper Couple (or Diethylzinc) | Good to Excellent | High functional group tolerance, stereospecificity. | Cost of diiodomethane, exothermicity with diethylzinc (B1219324). |
| This compound | Intramolecular Cyclization | 1,1-Bis(halomethyl)cyclopentane | Reducing agent (e.g., n-BuLi, Mg) | Moderate to Good | Avoids expensive reagents. | Precursor synthesis can be multi-step. |
| Bicyclo[4.1.0]heptane (Norcarane) | Simmons-Smith Cyclopropanation | Cyclohexene (B86901) | Diiodomethane, Zinc-Copper Couple | 56-58%[1] | Well-established, reliable procedure.[1] | Stoichiometric use of zinc. |
| Bicyclo[3.2.0]heptane | Photochemical [2+2] Cycloaddition | Cyclopentene, Ethylene | UV light (e.g., 370 nm), often with a photosensitizer | Variable | Direct construction of the bicyclic system. | Requires specialized photochemical equipment, potential for side reactions. |
Detailed Experimental Protocols
Synthesis of Bicyclo[4.1.0]heptane (Norcarane) via Simmons-Smith Reaction
This established procedure provides a reliable method for the synthesis of norcarane (B1199111) from cyclohexene.[1]
Experimental Protocol:
-
Preparation of Zinc-Copper Couple:
-
In a 500-mL Erlenmeyer flask, 49.2 g (0.75 g-atom) of zinc powder is washed with 3% hydrochloric acid (4 x 40 mL portions).
-
The zinc is then washed with distilled water (5 x 100 mL), followed by 2% aqueous copper sulfate (B86663) solution (2 x 75 mL).
-
Finally, it is washed with distilled water (5 x 100 mL), absolute ethanol (B145695) (4 x 100 mL), and anhydrous ether (5 x 100 mL) and dried to yield the zinc-copper couple.
-
-
Cyclopropanation Reaction:
-
A 500-mL round-bottomed flask is charged with 46.8 g (0.72 g-atom) of the prepared zinc-copper couple and 250 mL of anhydrous ether.
-
A crystal of iodine is added, and the mixture is stirred until the color disappears.
-
A mixture of 53.3 g (0.65 mole) of cyclohexene and 190 g (0.71 mole) of diiodomethane is added.
-
The reaction mixture is heated to a gentle reflux with stirring. The reaction typically starts within 15-30 minutes and is complete in about 2-4 hours.
-
After cooling, the reaction mixture is filtered, and the filtrate is washed with a saturated ammonium (B1175870) chloride solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
-
Purification:
-
The ether is removed by distillation. The residue is then distilled to yield 35–36 g (56–58%) of norcarane as a colorless liquid (b.p. 116–117 °C).[1]
-
Synthesis of this compound via Simmons-Smith Reaction (General Procedure)
Experimental Protocol:
-
Reagent Preparation:
-
To a solution of dichloromethane (B109758) (CH2Cl2), add diethylzinc (Et2Zn, 2.0 eq) under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of trifluoroacetic acid (2.0 eq) in CH2Cl2. This step should be done carefully due to vigorous gas evolution. Stir the resulting slurry at room temperature for 2 hours.
-
Cool the mixture to -10 °C and add a solution of diiodomethane (CH2I2, 2.0 eq) in CH2Cl2 dropwise. Stir until the solution becomes clear.
-
-
Cyclopropanation:
-
To the prepared reagent solution at -10 °C, add a solution of methylenecyclopentane (1.0 eq) in CH2Cl2.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by pouring it into a solution of sodium bicarbonate (NaHCO3) and EDTA. Add a saturated solution of ammonium chloride (NH4Cl) to dissolve any precipitate.
-
Separate the organic phase and extract the aqueous phase with CH2Cl2.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield this compound.
-
Synthesis of Bicyclo[3.2.0]heptane Derivatives via Photochemical [2+2] Cycloaddition
This method is a powerful tool for constructing the bicyclo[3.2.0]heptane core through the reaction of an enone with an alkene under UV irradiation.
Experimental Protocol (General for N-Alkyl Maleimide (B117702) and Alkene):
-
Reaction Setup:
-
In a glass vial, combine the alkene (2.0 equiv., 0.40 mmol), N-alkyl maleimide (1.0 equiv., 0.20 mmol), and dichloromethane (2.0 mL).[4]
-
Seal the vial and purge with argon.
-
-
Irradiation:
-
Stir the reaction mixture under a UVA LED (e.g., 370 nm) at room temperature for 16–70 hours.[4]
-
-
Purification:
-
After the reaction is complete (monitored by TLC or GC), purify the mixture by column chromatography (e.g., petroleum ether/ethyl acetate) to isolate the bicyclo[3.2.0]heptane product.[4]
-
Visualization of Synthetic Pathways
The logical flow of these synthetic transformations can be visualized using directed graphs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Elucidation of spiro[2.4]heptane-5-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison to confirm the chemical structure of spiro[2.4]heptane-5-carboxylic acid against its isomers. By leveraging detailed spectroscopic data and established analytical protocols, this document serves as a critical resource for researchers engaged in the synthesis, identification, and application of this and related spirocyclic compounds.
Correct IUPAC Nomenclature: Establishing the Foundation
The systematic naming of spiro compounds is governed by IUPAC nomenclature rules. For this compound, the numbering begins on a carbon atom of the smaller ring (cyclopropane) adjacent to the spiro carbon, proceeds around the small ring, through the spiro atom, and then around the larger ring (cyclopentane). The numbering is executed to assign the lowest possible locant to the principal functional group, in this case, the carboxylic acid.
Following these rules, the correct IUPAC name for the target molecule is This compound-5-carboxylic acid . The carboxylic acid group is located on the cyclopentane (B165970) ring. Any ambiguity with "this compound-6-carboxylic acid" is hereby resolved in favor of the former, adhering to the principle of lowest locant assignment for the principal functional group.
Spectroscopic Data for Structural Confirmation
Table 1: Comparison of Experimental ¹³C NMR Chemical Shifts (ppm) of this compound with Predicted Data for its Carboxylic Acid Isomers
| Carbon Atom | This compound (Experimental) | This compound-1-carboxylic acid (Predicted) | This compound-4-carboxylic acid (Predicted) | This compound-5-carboxylic acid (Predicted) |
| C1 | 10.8 | ~178 (C=O), ~20 (CH-COOH) | ~15 | ~15 |
| C2 | 10.8 | ~15 | ~25 | ~25 |
| C3 (spiro) | 25.5 | ~28 | ~30 | ~30 |
| C4 | 33.9 | ~35 | ~178 (C=O), ~45 (CH-COOH) | ~40 |
| C5 | 33.9 | ~35 | ~38 | ~178 (C=O), ~48 (CH-COOH) |
| C6 | 33.9 | ~35 | ~38 | ~35 |
| C7 | 33.9 | ~35 | ~25 | ~28 |
Note: Predicted values are estimations and may vary from experimental results. The chemical shift of the carbon bearing the carboxylic acid group is expected to be significantly downfield.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon framework and proton environment of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 220-240 ppm, and a relaxation delay of 2-5 seconds. For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing unambiguous structural confirmation.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the molecular model against the experimental data until convergence is reached.
-
Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the unambiguous structural confirmation of this compound-5-carboxylic acid.
This comprehensive approach, combining meticulous synthesis, advanced spectroscopic and crystallographic techniques, and careful data analysis, is essential for the definitive structural confirmation of this compound-5-carboxylic acid, thereby ensuring the integrity and reliability of research and development endeavors that utilize this important chemical entity.
Safety Operating Guide
Essential Procedures for the Proper Disposal of Spiro[2.4]heptane
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of Spiro[2.4]heptane.
Immediate Safety and Handling Precautions:
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep the chemical away from heat, sparks, and open flames, as it is expected to be a flammable hydrocarbon.
Summary of Hazard Information
| Hazard Category | Classification | Precautionary Measures |
| Physical Hazards | Likely Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Health Hazards | Potential for skin and eye irritation. Possible respiratory tract irritation from vapors. | Avoid contact with skin and eyes. Avoid breathing vapors. Use in a well-ventilated area. |
| Environmental Hazards | Potentially harmful to aquatic life. | Avoid release to the environment. Prevent entry into drains and waterways.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following protocol provides a general guideline for its disposal as a hazardous chemical waste.
1. Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed container. The container should be made of a material that will not react with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the accumulation start date and associated hazards (e.g., Flammable).
3. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from sources of ignition.
4. Professional Disposal:
-
Arrange for the disposal of the waste through a licensed and reputable hazardous waste disposal company.[2] Do not attempt to dispose of this compound down the drain or in regular trash.[1]
-
Provide the disposal company with all available safety information regarding the waste.
5. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and building trust in their laboratory's chemical handling practices.
References
Personal protective equipment for handling Spiro[2.4]heptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Spiro[2.4]heptane. The following procedural guidance is designed to ensure the safe handling of this chemical in a laboratory setting, thereby building a foundation of trust and safety in your research endeavors.
Chemical Safety and Hazard Information
Primary Hazards:
-
Flammability: Derivatives are classified as highly flammable liquids. Vapors may form explosive mixtures with air.
-
Irritation: Related compounds are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1]
-
Health Hazards: May be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing. | Protects eyes from splashes and airborne droplets. |
| Hand Protection | Nitrile gloves. Gloves should be inspected for degradation or punctures before and during use and changed frequently. | Provides a barrier against skin contact. |
| Body Protection | A flame-retardant laboratory coat. | Protects skin and personal clothing from contamination and in case of a flash fire. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. | Protects the respiratory system from irritating vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will ensure a safe and efficient workflow.
1. Pre-Handling Preparations:
-
Consult Safety Information: Review this guide and any available safety information for similar cyclic hydrocarbons.
-
Designate a Work Area: All handling of this compound must be conducted within a certified chemical fume hood.
-
Assemble PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Prepare Equipment: Ensure all necessary equipment (glassware, spatulas, etc.) is clean, dry, and readily accessible within the fume hood to minimize movement and potential spills.
-
Emergency Preparedness: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling the Chemical:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.
-
Dispensing: Use only non-sparking tools for dispensing. Slowly pour the liquid to minimize splashing and vapor generation.
-
Heating: If heating is necessary, use a controlled heating mantle or water bath. Avoid open flames.
-
Reactions: Ensure that any reactions are conducted in appropriate glassware and that potential exotherms are controlled.
3. Post-Handling Procedures:
-
Decontamination: Clean all non-disposable equipment used during the process with an appropriate solvent in the fume hood.
-
Waste Disposal: Dispose of all contaminated disposable items (gloves, paper towels, etc.) in the designated hazardous waste container.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: this compound waste should be classified as flammable liquid hazardous waste .
-
Waste Collection:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate container.
-
Do not mix with incompatible waste streams.
-
-
Solid Waste:
-
Contaminated solid waste (e.g., gloves, absorbent materials) should be collected in a separate, clearly labeled hazardous waste container.
-
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemicals.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its derivatives.
| Property | Value | Source Compound |
| Molecular Formula | C7H12 | This compound |
| Molecular Weight | 96.17 g/mol | This compound |
| CAS Number | 185-49-9 | This compound |
| GHS Classification (Flammability) | Category 2 (Highly Flammable) | Spiro[2.4]heptan-4-one[2] |
| GHS Hazard Statements (Irritation) | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | Spiro[2.4]heptan-6-amine;hydrochloride[1] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
